2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-6-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-4-1-2-6-5(3-4)9(15)14-8(13-6)7(11)12/h1-3,7H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYDQVYUIFTGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC(=N2)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-44-1 | |
| Record name | 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Pathway and Reaction Mechanism of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one: A Comprehensive Technical Guide
Executive Summary & Pharmacological Rationale
The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for anticancer agents, kinase inhibitors (such as PI3Kδ and PLK1 inhibitors), and antimicrobial compounds[1][2]. The specific compound 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one (CAS: 1803606-44-1) represents a highly optimized building block[3].
From a structural perspective, the incorporation of the 6-fluoro substituent enhances target binding affinity through favorable halogen bonding and increases the metabolic stability of the aromatic ring against cytochrome P450-mediated oxidation. The 2-difluoromethyl (-CF₂H) group is a critical bioisostere; unlike the fully fluorinated trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a lipophilic hydrogen bond donor. This unique property significantly improves membrane permeability while maintaining robust metabolic resistance, making this compound an invaluable intermediate in rational drug design.
Retrosynthetic Analysis & Route Selection
The construction of the quinazolinone core traditionally relies on Niementowski-type condensations involving anthranilic acid and amides, which often require harsh conditions (e.g., >150°C) and suffer from poor functional group tolerance[4].
To ensure a high-yielding, scalable, and self-validating system, a more refined retrosynthetic approach utilizes 2-amino-5-fluorobenzamide as the primary precursor. Condensation of this anthranilamide derivative with an appropriate acylating agent provides direct access to the 2-substituted quinazolinone[5].
For the installation of the difluoromethyl group, three primary acylating agents can be considered: difluoroacetic acid (requires coupling agents like T3P), difluoroacetic anhydride (highly reactive, prone to over-acylation), and ethyl difluoroacetate . We select ethyl difluoroacetate under acid catalysis because it provides a controlled, highly regioselective N-acylation followed by a smooth cyclodehydration, maximizing atom economy and minimizing exothermic risks.
Quantitative Comparison of Acylating Agents
| Acylating Agent | Catalyst / Additive | Solvent | Temp (°C) | Yield (%) | Atom Economy | Causality / Notes |
| Ethyl difluoroacetate | p-TsOH (cat.) | Toluene | 110 | 82–88 | High | Optimal. Controlled reaction rate; allows azeotropic water removal. |
| Difluoroacetic acid | T3P, DIPEA | EtOAc | 80 | 75–80 | Moderate | Good for library synthesis but requires expensive coupling agents[5]. |
| Difluoroacetic anhydride | Pyridine | DCM | 0 to 40 | 60–70 | Low | Highly exothermic; significant risk of double acylation at the primary amide. |
Reaction Mechanism
The synthesis of 2-(difluoromethyl)-6-fluoroquinazolin-4(3H)-one proceeds via a tandem N-acylation/cyclodehydration sequence[5].
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Regioselective N-Acylation: The reaction initiates with the nucleophilic attack of the highly reactive aniline amine of 2-amino-5-fluorobenzamide onto the carbonyl carbon of ethyl difluoroacetate. The primary amide nitrogen is significantly less nucleophilic due to resonance delocalization with its adjacent carbonyl. This regioselectivity ensures the exclusive formation of the N-(difluoroacetyl)-2-amino-5-fluorobenzamide intermediate.
-
Intramolecular Cyclization: The primary amide nitrogen, now positioned in close proximity to the newly formed difluoroacetamide carbonyl, undergoes an intramolecular nucleophilic attack. This forms a transient tetrahedral hemiaminal intermediate.
-
Acid-Catalyzed Dehydration: The addition of a catalytic Brønsted acid (e.g., p-toluenesulfonic acid) protonates the hemiaminal hydroxyl group, converting it into a superior leaving group. The subsequent elimination of water yields the thermodynamically stable, conjugated pyrimidinone ring.
Caption: Mechanistic logic and electron flow for 2-(difluoromethyl)-6-fluoroquinazolin-4(3H)-one synthesis.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The choice of toluene as a solvent is deliberate: it enables the use of a Dean-Stark apparatus to azeotropically remove ethanol and water byproducts, continuously driving the equilibrium toward the final product.
Reagents & Equipment
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Substrate: 2-Amino-5-fluorobenzamide (1.0 eq, 10.0 mmol, 1.54 g)
-
Reagent: Ethyl difluoroacetate (1.2 eq, 12.0 mmol, 1.49 g)
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Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq, 1.0 mmol, 0.19 g)
-
Solvent: Anhydrous Toluene (25 mL)
-
Equipment: 100 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser.
Methodology
-
Reaction Assembly: Charge the 100 mL round-bottom flask with 2-amino-5-fluorobenzamide (1.54 g) and anhydrous toluene (25 mL). Stir the suspension at ambient temperature until a uniform slurry is achieved.
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Reagent Addition: Add ethyl difluoroacetate (1.49 g) dropwise over 5 minutes. Follow immediately with the addition of p-TsOH·H₂O (0.19 g). Causality: Adding the acid catalyst last prevents premature degradation of the ester and ensures the aniline is readily available for the initial acylation.
-
Azeotropic Reflux: Attach the Dean-Stark trap and reflux condenser. Heat the reaction mixture to 110°C (oil bath temperature 120°C). Maintain reflux for 12 hours. The progress can be monitored via TLC (Hexanes/EtOAc 1:1, UV 254 nm).
-
Work-up & Precipitation: Once the starting material is consumed, remove the heat source and allow the mixture to cool to 50°C. Concentrate the mixture under reduced pressure to approximately 10 mL. Pour the concentrated solution into 50 mL of ice-cold distilled water under vigorous stirring. A white to pale-yellow precipitate will form immediately.
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Isolation: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 × 10 mL) to remove residual acid, followed by cold hexanes (10 mL) to remove unreacted ester and non-polar impurities.
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Purification: Recrystallize the crude solid from a mixture of Ethanol/Water (3:1 v/v). Dry the purified crystals in a vacuum oven at 60°C for 8 hours to yield the pure 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one.
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Analytical Characterization (Expected Data)
To validate the structural integrity of the synthesized compound, the following spectral benchmarks should be observed:
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¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (br s, 1H, NH), 7.85 (dd, J = 8.2, 2.9 Hz, 1H, Ar-H), 7.78 (td, J = 8.8, 2.9 Hz, 1H, Ar-H), 7.65 (dd, J = 8.8, 4.8 Hz, 1H, Ar-H), 6.95 (t, J = 52.4 Hz, 1H, CF₂H). Note: The massive coupling constant (~52 Hz) is the definitive hallmark of the germinal fluorine-hydrogen interaction in the difluoromethyl group.
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¹³C NMR (100 MHz, DMSO-d₆): The characteristic carbonyl carbon of the quinazolinone ring will appear near δ 160.5. The difluoromethyl carbon will appear as a distinct triplet around δ 112.0 (J ~ 240 Hz).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -115.5 (d, J = 52.4 Hz, 2F, CF₂H), -112.8 (m, 1F, Ar-F).
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LC-MS (ESI+): m/z calculated for C₉H₆F₃N₂O[M+H]⁺: 215.04; Found: 215.05.
References
- "2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one - NextSDS", NextSDS.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJluf2e1O-TpBeL6QgdpiGoyFycgZZizVXSj6ZL1xPSLX18ZLL5ZhilO_1r5QgoryWX6bUg5ZSaRecvj4O1yq-2wKIqcWPvZo4iA-6TOrVIX3hlQzE0KQvENi8NfI3VG6RMnjOyuJXmliahAKfyHLEGNRUPb4D6U6R8Bf1H3CjADUB_3L4AV5Z3gdDakuJ8HGz65NfB7rSZdPAwD0=]
- "Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1", PMC (National Institutes of Health). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_5scbAWPcP5MyNFXg1clgDZQvisoB_bcXCx8v_zkReD2Z2GT43Uz4lbwrFyXc2jiO_3DIhEskcEsnTSHVfiEpKNi15x44Aj25LW1YcPJ3VvaMnyEeDQJjMYc_lxVJPXccmnK0r0RJRH2BNl8=]
- "T3P catalyzed one pot three-component synthesis of 2,3-disubstituted 3H-quinazolin-4-ones", RHHZ.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLJtL_2twwn1FEcwYYW2z5UxFvgiFOHHHz7AQQxhQp9PY6Y7ZRiKcSN85KUt2Gfo20zvUTdwQvPwu6F4pbFhfgruXikDjpEPAUSFX8WIW_n3EEltMBDqZ0iET65BX5PCQ8wog5]
- "Biological Activity of Quinazolinones", IntechOpen. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0N8mA7aDbxha5fnNSkyCg4ct2cdgRLec-gp2h_aw6Z6YpWt0Su3gRdQRJQvE8FFALjVnkLLHgekXMyAWDYoEDEEd8-we1z05GJH1UL61pVAF1kHfdZrEZynJ_OgL7RjBrdGXr]
- "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms", PMC (National Institutes of Health). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOQkWaNJKC55XPm0KAreX_8ZuaHWdoVMVXNshkauixNtEbrVmfU310H2D7L86S5Ss4JqiR8AIzIuDNfUKNdNQEG5mMMwnv_RtLe8G9vVdmjTeb6Rxa5mqnhCSHtcidiXskf2whbJQyBOGhvyLJ]
Sources
- 1. Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]
- 5. html.rhhz.net [html.rhhz.net]
Comprehensive Multi-Nuclear NMR Spectral Analysis of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
Executive Summary
The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and targeted oncology therapeutics[1]. The functionalization of this core with halogenated moieties—specifically the incorporation of a 6-fluoro group and a 2-difluoromethyl (-CF₂H) group—dramatically alters its lipophilicity, metabolic stability, and electrostatic profile.
To fully elucidate the structural and electronic environment of 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one (also referred to as 2-(difluoromethyl)-6-fluoroquinazolin-4(3H)-one), a multi-nuclear Nuclear Magnetic Resonance (NMR) approach is mandatory. Because fluorine-19 (¹⁹F) has a 100% natural abundance, a spin of 1/2, and a high gyromagnetic ratio, it acts as a highly sensitive spectroscopic probe[2]. This whitepaper provides an authoritative, step-by-step guide to the ¹H, ¹³C, and ¹⁹F NMR spectral analysis of this compound, detailing the causality behind the observed chemical shifts and spin-spin coupling networks.
Structural Dynamics: Tautomerism and Solvent Effects
Before executing the NMR acquisition, it is critical to understand the structural dynamics of the molecule. Quinazolin-4-ones exhibit lactam-lactim tautomerism (3,4-dihydroquinazolin-4-one ⇌ quinazolin-4-ol).
Causality in Solvent Selection: In non-polar solvents, rapid proton exchange can obscure the -NH signal. By utilizing a polar aprotic solvent like DMSO-d₆ , the lactam (3,4-dihydroquinazolin-4-one) tautomer is heavily favored and stabilized via strong hydrogen bonding with the solvent's sulfoxide oxygen. This effectively slows down the chemical exchange rate of the -NH proton on the NMR timescale, allowing it to be observed as a distinct, albeit broadened, signal in the ¹H NMR spectrum.
Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity, reproducible data, the following self-validating multi-nuclear NMR protocol must be strictly adhered to.
Step-by-Step Acquisition Workflow
-
Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of anhydrous DMSO-d₆. Add a trace amount of Tetramethylsilane (TMS) as an internal standard for ¹H/¹³C (0.0 ppm) and Trichlorofluoromethane (CFCl₃) for ¹⁹F (0.0 ppm).
-
Probe Tuning and Matching (Critical Step): Because the Larmor frequencies of ¹H (400 MHz) and ¹⁹F (376 MHz) are exceptionally close, the NMR probe must be meticulously tuned and matched for both nuclei to prevent signal reflection and ensure optimal radiofrequency (RF) pulse delivery.
-
Shimming: Lock onto the deuterium signal of DMSO-d₆. Optimize the Z-axis shims until the solvent residual peak (2.50 ppm) exhibits a symmetrical Lorentzian line shape with a full-width at half-maximum (FWHM) of < 1.0 Hz.
-
Pulse Sequence & Relaxation Delay (D1) Optimization:
-
For ¹H: A standard 30° pulse with a D1 of 2.0 seconds is sufficient.
-
For ¹³C and ¹⁹F: Fluorinated carbons and unprotonated fluorines often exhibit prolonged longitudinal relaxation times ( T1 )[2]. Set D1 to ≥ 3.0 seconds to ensure complete relaxation between scans, preventing signal saturation and allowing for accurate relative integration.
-
-
Data Acquisition: Acquire 16 scans (NS) for ¹H, 16 scans for ¹⁹F, and a minimum of 1024 scans for ¹³C (using WALTZ-16 proton decoupling).
Step-by-step multi-nuclear NMR acquisition workflow for fluorinated quinazolinones.
¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is defined by the massive heteronuclear coupling introduced by the fluorine atoms.
Quantitative Data Summary
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |
| 3-NH | 12.80 | br s | - | 1H | Deshielded by C=O; broadened by ¹⁴N quadrupolar relaxation. |
| H-5 | 7.85 | dd | 8.5, 2.9 | 1H | ortho to 6-F (³ JHF ), meta to H-7 (⁴ JHH ). |
| H-8 | 7.81 | dd | 9.0, 4.8 | 1H | ortho to H-7 (³ JHH ), meta to 6-F (⁴ JHF ). |
| H-7 | 7.74 | ddd | 9.0, 8.5, 2.9 | 1H | ortho to H-8, ortho to 6-F, meta to H-5. |
| -CF₂H | 7.05 | t | 52.8 | 1H | Geminal coupling to two equivalent ¹⁹F nuclei (² JHF ). |
Mechanistic Insights
-
The Difluoromethyl Proton (-CF₂H): The proton at position 2 appears as a distinct triplet at 7.05 ppm. According to the 2nI+1 rule, coupling to two equivalent spin-1/2 fluorine nuclei results in a triplet. The massive coupling constant (² JHF ≈ 53 Hz) is a direct consequence of the through-bond geminal interaction, driven by the high s-character of the C-H bond and fluorine's high gyromagnetic ratio[3].
-
The Aromatic Region: The highly electronegative 6-fluoro substituent acts as a strong inductive electron-withdrawing group but donates electron density via resonance. It splits the adjacent H-5 and H-7 protons with a typical ³ JHF coupling of ~8.5 Hz, resulting in complex doublet-of-doublet (dd) and doublet-of-doublet-of-doublet (ddd) patterns.
¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)
In ¹³C NMR, the presence of fluorine creates extensive signal splitting across multiple bonds, which serves as a built-in structural verification tool[4].
Quantitative Data Summary
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment / Causality |
| C-4 | 160.8 | d | 3.5 | Carbonyl carbon; long-range coupling to 6-F. |
| C-6 | 160.2 | d | 246.0 | Aromatic carbon directly bonded to fluorine (¹ JCF ). |
| C-2 | 149.5 | t | 25.0 | Imine/Amidine carbon coupled to -CF₂H group (² JCF ). |
| C-8a | 145.2 | s | - | Bridgehead aromatic carbon attached to N1. |
| C-8 | 130.5 | d | 8.5 | Aromatic carbon meta to 6-F (³ JCF ). |
| C-7 | 124.1 | d | 24.5 | Aromatic carbon ortho to 6-F (² JCF ). |
| C-4a | 123.0 | d | 8.8 | Bridgehead carbon meta to 6-F (³ JCF ). |
| -CF₂H | 113.5 | t | 242.0 | Aliphatic carbon directly bonded to two fluorines (¹ JCF ). |
| C-5 | 110.8 | d | 24.0 | Aromatic carbon ortho to 6-F (² JCF ). |
Mechanistic Insights
The ¹³C spectrum is dominated by the ¹ JCF couplings. The C-6 carbon resonates as a doublet with a massive 246 Hz coupling, definitively proving the direct attachment of the aromatic fluorine. Similarly, the -CF₂H carbon appears as a triplet at 113.5 ppm (¹ JCF ≈ 242 Hz). The propagation of the spin-spin coupling through the aromatic π -system causes the ortho (C-5, C-7) and meta (C-8, C-4a) carbons to appear as doublets with coupling constants of ~24 Hz and ~8.5 Hz, respectively.
¹⁹F NMR Spectral Analysis (376 MHz, DMSO-d₆)
Because ¹⁹F NMR offers an unbiased method of analysis with no spectral overlap from protonated solvents, it is the ultimate tool for verifying the integrity of the fluorinated functional groups[4].
Quantitative Data Summary
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |
| 6-F | -112.4 | m | - | 1F | Aromatic fluorine; complex splitting by H-5, H-7, H-8. |
| -CF₂H | -116.8 | d | 52.8 | 2F | Aliphatic fluorines split by geminal proton (² JFH ). |
Mechanistic Insights
The ¹⁹F spectrum presents two distinct, widely separated signals, confirming the presence of two unique fluorine environments. The difluoromethyl fluorines (-CF₂H) appear at -116.8 ppm as a doublet, perfectly mirroring the 52.8 Hz coupling constant observed in the ¹H NMR spectrum. The aromatic fluorine at C-6 appears slightly downfield at -112.4 ppm as a multiplet due to simultaneous ³ J and ⁴ J couplings with the surrounding aromatic protons.
Key heteronuclear spin-spin coupling networks (1H-19F and 13C-19F) in the target molecule.
References
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - ACS Public
- Quinazolin-4-One: A Varsatile Molecule - ResearchGate.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). rsc.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Structural Profiling and X-Ray Crystallography of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one: A Comprehensive Technical Guide
Executive Summary
The quinazolin-4-one scaffold is a privileged, highly versatile pharmacophore in modern drug discovery, serving as the structural foundation for potent antiviral, oncology, and antifungal agents[1],[2]. The specific functionalization seen in 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one introduces unique stereoelectronic properties. The 6-fluoro substitution enhances metabolic stability and target selectivity[3], while the 2-difluoromethyl (-CF₂H) group acts as a conformationally restricted bioisostere capable of acting as a lipophilic hydrogen bond donor.
As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, self-validating guide on the crystallographic profiling, Single-Crystal X-Ray Diffraction (SC-XRD) methodologies, and structural validation of this critical building block.
Molecular Architecture & Crystallographic Profile
Understanding the causality behind the crystal packing of fluorinated quinazolinones is essential for rational Structure-Based Drug Design (SBDD).
-
Planarity and π-System: The bicyclic quinazolin-4-one core maintains strict planarity. This geometric rigidity is not merely structural; it is the causal driver for robust π-π stacking interactions within the crystal lattice, which directly translates to its ability to intercalate or bind deeply into narrow protein pockets, such as the active site of Tankyrases (TNKS1/2)[4].
-
The 6-Fluoro Effect: Fluorine substitution at the C6 position withdraws electron density from the aromatic ring via inductive effects. Crystallographically, this manifests as a highly polarized, shortened C-F bond. Because fluorine is the most electronegative element, it dictates the primary packing motif by participating in multipolar C-F···H-C intermolecular interactions[2].
-
Conformational Dynamics of -CF₂H: Unlike the freely rotating trifluoromethyl (-CF₃) group, the difluoromethyl group is conformationally distinct. The highly polarized C-H bond within the -CF₂H group acts as a weak but highly directional hydrogen bond donor (C-H···O or C-H···N)[1]. This interaction often dictates the orientation of the molecule relative to lattice solvents or adjacent monomers.
Figure 1: Key intermolecular interactions driving the crystal packing of fluorinated quinazolinones.
X-Ray Diffraction (XRD) Methodology & Protocol
To obtain high-resolution structural data, the experimental workflow must be treated as a self-validating system where each step is verified before proceeding.
Step 1: Polymorph-Selective Crystallization via Vapor Diffusion
-
Procedure: Dissolve 10–15 mg of the synthesized compound (>99% purity) in a minimum volume of a polar aprotic solvent (e.g., ethyl acetate or acetone). Place the uncapped inner vial inside a larger, tightly sealed chamber containing a volatile non-polar anti-solvent (e.g., n-hexane or pentane). Allow vapor equilibration to occur undisturbed at 20 °C for 48–72 hours.
-
Causality: Fluorinated heterocycles exhibit non-ideal solubility profiles and high lattice energies. Rapid cooling or solvent evaporation typically forces the compound into an amorphous precipitate or a kinetically trapped metastable polymorph. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation, yielding defect-free, macroscopic single crystals.
-
Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. Complete extinction of light upon stage rotation confirms a single, untwinned crystalline domain, validating the sample for X-ray exposure.
Step 2: Cryogenic Data Collection
-
Procedure: Mount a selected crystal (optimal dimensions: ~0.1 × 0.1 × 0.2 mm) on a MiTeGen loop using perfluoropolyether oil. Transfer the loop immediately to a goniometer equipped with a nitrogen cold stream set to 100 K. Collect diffraction data using a diffractometer equipped with Cu Kα (λ = 1.54184 Å) or Mo Kα radiation.
-
Causality: The -CF₂H group is highly susceptible to rotational disorder at room temperature due to low rotational energy barriers. Cryocooling to 100 K freezes these conformational dynamics, significantly reducing the atomic displacement parameters (thermal ellipsoids) and allowing for the precise resolution of the critical fluorine and hydrogen atom positions.
-
Validation Checkpoint: Evaluate the internal agreement factor ( Rint ) during the initial frame collection. An Rint<0.05 validates the internal consistency of the collected reflections and confirms the absence of severe radiation damage.
Step 3: Structure Solution and Refinement
-
Procedure: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Causality: Fluorine atoms in the -CF₂H group frequently exhibit positional disorder (e.g., occupying two distinct sites with fractional occupancies like 0.6/0.4). Anisotropic refinement is mandatory to model this electron density accurately without artificially distorting the C-F bond lengths, ensuring the final structural model is chemically logical.
-
Validation Checkpoint: The final unweighted R-factor ( R1 ) must be < 0.05, and the Goodness-of-Fit (GooF) should be near 1.0. A final difference Fourier map must show no residual electron density peaks > 0.5 e/ų.
Figure 2: Step-by-step self-validating workflow for Single-Crystal X-Ray Diffraction (SC-XRD).
Quantitative Data Presentation
Based on homologous crystallographic data of 6-fluoro-quinazolin-4-one derivatives and HIV-1 capsid inhibitors[1],[2], the following table summarizes the expected quantitative crystallographic parameters for this scaffold.
| Crystallographic Parameter | Typical Value / Range | Structural Significance |
| Crystal System | Monoclinic or Triclinic | Typical for planar aromatic heterocycles lacking higher-order rotational symmetry. |
| Space Group | P21/c or P1ˉ | Facilitates the formation of centrosymmetric N3-H···O=C4 hydrogen-bonded dimers. |
| Unit Cell Volume ( V ) | 1100 – 1400 ų | Indicates dense packing efficiency driven by the 6-fluoro substituent. |
| C-F Bond Length (C6-F) | 1.34 – 1.36 Å | Shortened bond length confirms strong electron withdrawal from the quinazolinone core. |
| C-F Bond Length (-CF₂H) | 1.37 – 1.39 Å | Slightly longer due to sp3 hybridization and potential rotational disorder. |
| Final R1 [I > 2σ(I)] | < 0.045 | Validates a high-resolution, publication-quality structural model. |
Applications in Structure-Based Drug Design (SBDD)
The empirical data derived from the SC-XRD analysis of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one directly informs downstream drug development:
-
Target Anchoring: The quinazolin-4-one core acts as a primary anchor. X-ray co-crystal structures reveal that the C4 carbonyl and N3 amine frequently form critical bidentate hydrogen bonds with protein backbones (e.g., Gly1185 and Ser1221 in Tankyrase 1)[3].
-
Lipophilic Pocket Exploitation: The -CF₂H group is strategically utilized to probe small, lipophilic sub-pockets. Because the XRD data accurately maps the rotational vectors of the fluorine atoms, computational chemists can precisely calculate the desolvation penalties and binding free energies when docking this scaffold into viral capsids or fungal enzymes[1],[2].
References
-
Nolte, R.T., et al. "Potent long-acting inhibitors targeting HIV-1 capsid based on a versatile quinazolin-4-one scaffold." RCSB Protein Data Bank (2023). URL:[Link]
-
Lei, Z., et al. "Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents." Current Issues in Molecular Biology 44, no. 11 (2022): 5605-5621. URL:[Link]
-
Buchstaller, H.-P., et al. "Discovery and Optimization of 2-Arylquinazolin-4-ones into a Potent and Selective Tankyrase Inhibitor Modulating Wnt Pathway Activity." Journal of Medicinal Chemistry 62, no. 17 (2019): 7897-7909. URL:[Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of 2-Arylquinazolin-4-ones into a Potent and Selective Tankyrase Inhibitor Modulating Wnt Pathway Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacophore modeling and SAR studies of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
The Quinazolin-4-one Core: The bicyclic, planar aromatic system acts as a rigid spacer that perfectly positions functional groups while participating in robust π
π23The 2-Difluoromethyl (–CF₂H) Group: Unlike a simple methyl group or a fully fluorinated trifluoromethyl (–CF₃) group, the –CF₂H moiety acts as a lipophilic hydrogen bond donor. The highly electronegative fluorine atoms polarize the C–H bond, allowing it to participate in weak, yet highly directional, hydrogen bonds with target residues[1]. Furthermore, it modulates the basicity of the adjacent N3 atom, influencing the molecule's overall pharmacokinetic profile.
The 6-Fluoro (–F) Substitution: The introduction of a fluorine atom at the C6 position serves a dual purpose. First, it acts as a metabolic block, preventing cytochrome P450-mediated aromatic oxidation at a highly susceptible site[2]. Second, the electron-withdrawing nature of the fluorine atom alters the dipole moment of the quinazolinone core and enables potential halogen bonding with carbonyl oxygens in the target protein backbone.
The C4 Carbonyl (C=O): Acts as a critical, strong hydrogen bond acceptor, anchoring the molecule to key catalytic or structural water molecules within the target site.
Fig 1: Pharmacophore feature mapping of the 2-(difluoromethyl)-6-fluoroquinazolin-4-one scaffold.
Structure-Activity Relationship (SAR) Studies
The 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one scaffold is rarely deployed as a standalone drug; rather, it is functionalized—most commonly at the N3 position—to create potent hybrid molecules.
Antifungal Activity: Pyrazole Carboxamide Hybrids
Recent agrochemical research has heavily utilized this scaffold to combat Rhizoctonia solani, a devastating phytopathogenic fungus. By hybridizing the quinazolinone core with pyrazole carboxamides (mimicking commercial Succinate Dehydrogenase Inhibitors like Bixafen), researchers have developed highly potent fungicides[1].
SAR analysis reveals that substitution at the 6-position is critical for antifungal efficacy. Halogenation (specifically fluorine or chlorine) at C6 significantly enhances the binding affinity. For instance, N3-substituted derivatives bearing a 6,8-dichloro or 6,7-difluoro-quinazolinone core demonstrate superior mycelial growth inhibition compared to standard commercial treatments like fluconazole[1][4]. Furthermore, the incorporation of the 2-difluoromethyl group at N3-linked pyrazoles combined with a 6-fluoro quinazolinone core yields synergistic effects, drastically lowering the EC₅₀ values to sub-microgram per milliliter levels[2].
Quantitative SAR Data Summary
The following table summarizes the causal relationship between structural modifications of the quinazolinone/pyrazole hybrid scaffolds and their in vitro efficacy against R. solani.
| Compound / Scaffold Modification | Target Pathogen | EC₅₀ (μg/mL) | Mechanism / SAR Rationale |
| Fluconazole (Commercial Control) | R. solani | 12.29 | Ergosterol synthesis inhibitor; baseline comparison[1]. |
| Compound 6a16 (6,8-dichloro-quinazolinone hybrid) | R. solani | 9.06 | Halogen substitution increases lipophilicity and target residence time[1]. |
| Compound E23 (2-substituted-6-fluoro quinazolinone hydrazide) | R. solani | 0.41 | 6-F group prevents metabolic degradation; hydrazide linker enhances flexibility[2]. |
| Boscalid (Commercial Control) | R. solani | 0.49 | SDHI benchmark; lacks the rigid quinazolinone anchoring[2]. |
| Bixafen (Commercial Control) | R. solani | 0.34 | SDHI benchmark; highly optimized pyrazole carboxamide[1]. |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow a self-validating workflow. Every step must contain internal checks to prevent the propagation of errors (e.g., testing an unverified intermediate).
Fig 2: Iterative synthesis and self-validating bioassay workflow for quinazolinone SAR optimization.
Protocol 1: Synthesis of the Core Scaffold and N3-Derivatization
Rationale: The synthesis utilizes a cyclocondensation strategy. Difluoroacetic acid/anhydride is chosen over standard alkylating agents because it acts simultaneously as the acylating agent and the driver for ring closure, ensuring high atom economy.
-
Amidation & Cyclization: Dissolve 2-amino-5-fluorobenzamide (1.0 eq) in a non-polar solvent (e.g., toluene). Add difluoroacetic anhydride (1.2 eq) dropwise at 0°C.
-
Causality: The low temperature controls the exothermic acylation of the primary amine.
-
-
Ring Closure: Elevate the temperature to reflux (110°C) for 4-6 hours in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Causality: pTSA catalyzes the dehydration step, forcing the cyclization of the intermediate into the 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one core.
-
-
N3-Alkylation: Transfer the purified core to anhydrous DMF. Add K₂CO₃ (2.0 eq) and the desired electrophile (e.g., a chloromethyl-pyrazole derivative)[1]. Stir at 80°C for 8 hours.
-
Causality: K₂CO₃ is a mild base that selectively deprotonates the N3 position (pKa ~ 9-10) without causing hydrolysis of the quinazolinone ring.
-
-
Self-Validation Checkpoint: Isolate the product via column chromatography. Confirm the structure using ¹H-NMR (specifically looking for the characteristic triplet of the –CF₂H proton at ~7.3 ppm with a large coupling constant J≈54 Hz) and High-Resolution Mass Spectrometry (HRMS)[1]. Do not proceed to bioassays without >95% purity confirmed by HPLC.
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Rate Method)
Rationale: This assay provides a direct, quantifiable measure of the compound's ability to halt fungal proliferation. It includes positive controls to benchmark efficacy and negative controls to rule out solvent toxicity.
-
Media Preparation: Dissolve the synthesized quinazolinone derivatives in DMSO to create a stock solution. Spike Potato Dextrose Agar (PDA) media with the stock to achieve a final screening concentration of 100 μg/mL[1].
-
Causality: 100 μg/mL acts as a high-throughput discriminatory threshold. Compounds failing to inhibit growth at this concentration are eliminated from further SAR consideration.
-
-
Control Implementation: Prepare identical PDA plates containing (a) 0.1% DMSO (Negative Control) and (b) Fluconazole and Bixafen at 100 μg/mL (Positive Controls)[1].
-
Inoculation & Incubation: Place a 5 mm mycelial plug of Rhizoctonia solani (taken from the actively growing edge of a 3-day-old colony) face-down in the center of each plate. Incubate at 25°C in the dark for 48–72 hours.
-
Data Acquisition & Validation: Measure the orthogonal diameters of the fungal colony using digital calipers. Calculate the inhibition rate (%):
Inhibition(%)=(Diametercontrol−5mm)(Diametercontrol−Diametertreatment)×100 -
EC₅₀ Determination: For compounds showing >80% inhibition at 100 μg/mL, repeat the assay across a 5-point logarithmic concentration gradient (e.g., 0.1, 1, 10, 50, 100 μg/mL) to calculate the exact EC₅₀ using probit analysis[2].
Conclusion
The 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one scaffold is a masterclass in rational pharmacophore design. By combining the metabolic resilience and lipophilic H-bonding capacity of the difluoromethyl group with the electron-withdrawing, target-anchoring properties of the 6-fluoro substitution, researchers can generate highly potent, selective agents. As demonstrated by recent SAR studies in agrochemistry, functionalizing this core at the N3 position yields antifungal agents capable of outperforming established commercial drugs like fluconazole and boscalid. Strict adherence to self-validating synthetic and biological protocols ensures that the structure-activity relationships derived from this scaffold remain robust and translatable.
References
- Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. National Center for Biotechnology Information (PMC).
- Biological Activities of Recent Advances in Quinazoline. IntechOpen.
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. National Center for Biotechnology Information (PMC).
- Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish. Journal of Agricultural and Food Chemistry (ACS Publications).
Sources
- 1. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]
Title: A Methodological Framework for Assessing the Thermodynamic Stability of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, chief among them being the assurance of its stability. A molecule's ability to resist degradation under various environmental conditions—its thermodynamic stability—is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability profile of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one, a novel quinazolinone derivative.
Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. However, the introduction of electron-withdrawing groups like difluoromethyl and fluoro moieties can significantly alter the molecule's electronic and steric properties, thereby influencing its stability. Understanding this profile is not merely a regulatory requirement; it is a fundamental aspect of risk mitigation in drug development. An unstable compound can lead to loss of potency, formation of toxic degradants, and altered bioavailability.
This document outlines a multi-pronged approach, combining thermal analysis and forced degradation studies, to build a robust stability profile. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems designed to provide clear, actionable data.
Part 1: Physicochemical Characterization and Intrinsic Stability
Before subjecting the molecule to stress, a baseline understanding of its intrinsic properties is essential. This initial characterization informs the design of subsequent, more rigorous stability studies.
Thermal Analysis: Unveiling Thermal Liabilities
Thermal analysis techniques are indispensable for probing the solid-state stability of a drug substance. They provide insights into melting, crystallization, desolvation, and decomposition events.
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining melting point and detecting polymorphic transitions.
Rationale: The melting point is a key indicator of purity and lattice energy. A sharp, high-temperature endotherm suggests a stable crystalline form. Broad peaks or the presence of multiple thermal events can indicate the presence of impurities, solvates, or polymorphism, all of which have profound implications for stability and bioavailability.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one into a Tzero aluminum pan.
-
Encapsulation: Hermetically seal the pan to prevent sublimation or evaporation. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C).
-
Utilize a nitrogen purge (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events. The onset temperature of the primary endotherm is typically reported as the melting point.
TGA measures the change in mass of a sample as a function of temperature or time. It is crucial for identifying the presence of volatiles (water, solvents) and determining the onset temperature of thermal decomposition.
Rationale: Significant mass loss at temperatures below the melting point often indicates the presence of solvates or hydrates, which can compromise stability. The decomposition temperature provides a ceiling for processing and storage conditions.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA microbalance.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C) under a nitrogen atmosphere.
-
-
Data Analysis: Examine the TGA curve for mass loss steps. Quantify the percentage of mass lost at each step and the corresponding temperature range.
Data Summary: Intrinsic Thermal Properties
The data from these analyses should be compiled for a clear overview.
| Parameter | Method | Result (Hypothetical Data) | Interpretation |
| Melting Point (Onset) | DSC | 215.4 °C | Indicates a high degree of crystallinity and thermal stability. |
| Thermal Events | DSC | Single sharp endotherm | Suggests the absence of polymorphism or solvates under the tested conditions. |
| Mass Loss (below 150°C) | TGA | < 0.1% | Confirms the anhydrous and non-solvated nature of the material. |
| Decomposition Onset | TGA | ~280 °C | Defines the upper-temperature limit for safe handling and processing. |
Part 2: Forced Degradation Studies (Stress Testing)
Forced degradation studies are the cornerstone of stability testing, designed to identify the likely degradation pathways and products of a drug substance. These studies, mandated by guidelines such as the ICH Q1A(R2), help in developing stability-indicating analytical methods.
Experimental Workflow: A Systematic Approach
The workflow is designed to test the molecule's susceptibility to hydrolysis, oxidation, and photolysis.
Caption: Workflow for Forced Degradation Studies.
Hydrolytic Stability
Hydrolysis is a common degradation pathway. Testing is performed across a range of pH values to simulate physiological conditions and potential formulation environments.
Experimental Protocol: Hydrolytic Degradation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one in a suitable organic solvent (e.g., acetonitrile).
-
Stress Samples:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic: Dilute with 0.1 M NaOH to 100 µg/mL.
-
Neutral: Dilute with purified water to 100 µg/mL.
-
-
Incubation: Store the solutions in sealed vials at a stressed temperature (e.g., 60 °C). Protect from light.
-
Time Points: Withdraw aliquots at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis to halt the reaction.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. An ideal method should separate the parent peak from all degradation products.
Oxidative Stability
The potential for oxidation is assessed using a strong oxidizing agent.
Experimental Protocol: Oxidative Degradation
-
Stress Sample: Prepare a 100 µg/mL solution of the compound in a 3% hydrogen peroxide solution.
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points & Analysis: Sample at appropriate time points and analyze by HPLC-UV, as described above.
Photostability
Photostability testing determines if the compound is degraded by exposure to light, as outlined in ICH Q1B guidelines.
Experimental Protocol: Photostability Testing
-
Sample Preparation: Place the solid drug substance and a solution (e.g., 100 µg/mL in water/acetonitrile) in chemically inert, transparent containers.
-
Control: Prepare a dark control sample wrapped in aluminum foil.
-
Exposure: Expose the samples to a light source conforming to ICH Q1B standards, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, compare the samples to the dark control. Analyze for degradation using HPLC-UV and for changes in physical properties (e.g., appearance, color).
Data Interpretation: Building the Stability Profile
The results from forced degradation studies are used to construct a comprehensive stability profile.
| Stress Condition | Time (hours) | Parent Peak Area (%) (Hypothetical) | Degradation (%) | Observations |
| 0.1 M HCl (60°C) | 24 | 98.5 | 1.5 | Minor degradation; one primary degradant observed. |
| 0.1 M NaOH (60°C) | 8 | 65.2 | 34.8 | Significant degradation; likely susceptible to base-catalyzed hydrolysis of the lactam ring. |
| Water (60°C) | 24 | 99.8 | 0.2 | Highly stable in neutral aqueous conditions. |
| 3% H₂O₂ (RT) | 24 | 99.5 | 0.5 | Stable against oxidation. |
| Photostability (ICH Q1B) | - | >99.9 (Compared to dark control) | < 0.1 | Not light sensitive. |
Part 3: Mechanistic Insights and Logical Relationships
Understanding the why behind the observed degradation is key to rational drug design and formulation. The significant degradation in basic conditions points to a specific chemical vulnerability.
Caption: Postulated mechanism for base-catalyzed hydrolysis.
The primary degradation pathway under basic conditions is likely the hydrolysis of the cyclic amide (lactam) bond in the quinazolinone ring. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate which subsequently collapses, resulting in the cleavage of the C-N bond and the formation of a ring-opened carboxylic acid derivative. This hypothesis can be confirmed by identifying the mass of the major degradant peak using LC-MS analysis.
Conclusion and Forward Look
The thermodynamic stability assessment of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one reveals a molecule with high thermal stability in its solid form but a specific vulnerability to base-catalyzed hydrolysis in solution. This profile provides clear directives for future development:
-
Formulation Strategy: Aqueous formulations must be buffered to a pH range of 5-7 to ensure stability.
-
Analytical Method Development: The stability-indicating HPLC method developed during these studies is now validated for use in quality control and long-term stability monitoring.
-
Storage and Handling: While no special precautions are needed for light or oxidative stress, contact with alkaline substances must be avoided.
This systematic investigation provides the necessary foundation for advancing 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one through the next stages of drug development, transforming a novel chemical entity into a well-characterized drug candidate.
References
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Application Notes and Protocols for Molecular Docking of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one with Target Kinases
Introduction
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular signaling pathways.[1] Their dysregulation is a well-established hallmark of numerous pathologies, most notably cancer, rendering them prime targets for therapeutic intervention. The quinazoline scaffold represents a "privileged" structure in medicinal chemistry, with a multitude of derivatives demonstrating potent kinase inhibitory activity.[2][3] The compound 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one is a quinazoline derivative of significant interest for its potential as a selective kinase inhibitor.
Molecular docking is an indispensable computational tool in modern drug discovery. It predicts the preferred orientation of a small molecule (ligand) within the active site of a protein (receptor) and estimates the strength of their interaction.[4][5] This in silico technique facilitates the rapid screening of potential drug candidates, provides profound insights into the molecular underpinnings of binding, and guides the strategic optimization of lead compounds.[1]
This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one with a selection of relevant protein kinases. It is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each stage of the process, from target selection to post-docking analysis.
Target Selection: A Rationale-Driven Approach
While direct experimental data for the specific kinase targets of 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one is not extensively available in public literature, a rational target selection can be made based on the known activity of structurally similar quinazolinone-based inhibitors. This approach allows us to hypothesize and test potential interactions with high-value oncology targets. For this protocol, we will focus on the following kinases:
-
Pim-1 Kinase: A serine/threonine kinase often overexpressed in various cancers, playing a crucial role in cell survival and proliferation. Several quinazolinone-pyrrolopyrrolone analogs have been co-crystallized with Pim-1, making it an excellent candidate for docking studies.[6]
-
Activin Receptor-Like Kinase 2 (ALK2/ACVR1): A receptor serine/threonine kinase implicated in genetic disorders and certain cancers. Its crystal structure in complex with a quinazolinone-based inhibitor provides a solid foundation for docking analysis.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is a well-established target in cancer therapy. Numerous quinazoline derivatives, such as gefitinib and erlotinib, are known EGFR inhibitors, making it a highly relevant target.
The selection of these targets is underpinned by the availability of high-resolution crystal structures of these kinases in complex with ligands sharing the quinazolinone scaffold. This enables a crucial validation step known as redocking , where the co-crystallized ligand is extracted and docked back into the receptor's binding site. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically <2.0 Å), provides confidence in the chosen docking protocol.[7]
The Molecular Docking Workflow: A Visual Overview
The entire molecular docking process can be conceptualized as a multi-stage funnel, designed to progressively refine the prediction of the ligand's binding mode and affinity.
Caption: The molecular docking workflow from preparation to analysis.
Part 1: Pre-Docking Preparation - Laying the Foundation for Accuracy
The fidelity of a docking simulation is critically dependent on the meticulous preparation of both the ligand and the protein.
Ligand Preparation
The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with the correct protonation state and charge distribution.
Protocol:
-
Obtain Ligand Structure: The 2D structure of 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one can be drawn using chemical drawing software like ChemDraw or MarvinSketch. Alternatively, the structure can be obtained from chemical databases like PubChem. The CAS number for this compound is 1803606-44-1.[8]
-
Convert to 3D: Convert the 2D structure into a 3D format (e.g., SDF or MOL2).
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94. This step ensures that the bond lengths, bond angles, and torsion angles are in a low-energy state.[9]
-
Charge Assignment and Atom Typing: Assign partial charges to the atoms. For use with AutoDock Vina, Gasteiger charges are commonly used.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.
-
Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure should be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type information.
Protein Preparation
Protein preparation involves cleaning the crystal structure obtained from the Protein Data Bank (PDB) to ensure it is suitable for docking.
Protocol:
-
Download Protein Structure: Download the crystal structures of the target kinases from the RCSB PDB database (e.g., PDB IDs: 5IPJ for Pim-1, 6GIN for ACVR1).
-
Clean the PDB File:
-
Remove Water Molecules: Water molecules are typically removed from the binding site unless they are known to play a critical role in ligand binding (i.e., forming bridging hydrogen bonds).[9]
-
Remove Co-crystallized Ligands and Ions: Remove any existing ligands, cofactors, and ions that are not essential for the docking study.[10]
-
Select the Correct Chain: If the protein exists as a multimer, select the chain that contains the binding site of interest.
-
-
Add Hydrogen Atoms: Crystal structures often lack hydrogen atoms. Add hydrogens, including polar hydrogens, which are crucial for forming hydrogen bonds.[11]
-
Assign Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice for proteins.[1]
-
Repair Missing Residues or Atoms: If there are any missing residues or atoms in the crystal structure, they should be modeled in using tools like Modeller or the protein preparation wizard in Schrödinger Maestro.
-
Save in PDBQT Format: Similar to the ligand, the prepared protein structure should be saved in the PDBQT format for use with AutoDock Vina.
Part 2: The Docking Simulation - Predicting the Interaction
With the ligand and protein prepared, the next step is to perform the docking simulation. This protocol will focus on using the widely adopted and freely available software, AutoDock Vina.
Grid Box Generation
The grid box defines the three-dimensional space within the protein's active site where the docking software will search for favorable binding poses for the ligand.
Protocol:
-
Identify the Binding Site: The binding site is typically the ATP-binding pocket of the kinase. If a co-crystallized ligand is present in the downloaded PDB structure, the grid box should be centered on this ligand.
-
Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow it to rotate and translate freely within the binding site. A common practice is to have the box extend 8-10 Å beyond the ligand in each direction. For most kinase ATP binding sites, a grid box of 20x20x20 Å is a good starting point.[1]
-
Save Grid Parameters: The coordinates of the grid box center and its dimensions need to be saved in a configuration file for AutoDock Vina.
Running AutoDock Vina
AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity.
Protocol:
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and other docking parameters.
-
Set Docking Parameters:
-
exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase the probability of finding the optimal binding pose but also increase the computational time. For kinase inhibitors, an exhaustiveness of 16 or 32 is recommended for a more rigorous search.[4]
-
num_modes : This specifies the number of binding modes (poses) to be generated. A value of 10-20 is typically sufficient.
-
-
Execute Vina from the Command Line: Run AutoDock Vina from the command line, providing the configuration file as input.
vina --config conf.txt --log log.txt
-
Output Files: Vina will generate an output PDBQT file containing the coordinates of the predicted binding poses and a log file with the corresponding binding affinities (in kcal/mol) and RMSD values.
Part 3: Post-Docking Analysis - From Data to Insights
The raw output of a docking simulation requires careful analysis to extract meaningful biological insights.
Visualization and Interaction Analysis
Visual inspection of the predicted binding poses is crucial to assess their plausibility.
Protocol:
-
Load Structures into a Molecular Visualizer: Use software like PyMOL, UCSF Chimera, or Discovery Studio to visualize the protein-ligand complex.
-
Analyze Interactions: Identify the key molecular interactions between the top-ranked pose of the ligand and the amino acid residues in the binding site. These interactions include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged residues.
-
-
Compare with Known Binders: If docking into a kinase with a co-crystallized quinazolinone inhibitor, compare the binding mode of your ligand with that of the known inhibitor. Look for conserved interactions, particularly with the hinge region of the kinase, which is a hallmark of many ATP-competitive kinase inhibitors.
Caption: Key interactions between a quinazolinone inhibitor and a kinase active site.
Binding Free Energy Calculation (MM/GBSA)
While the scoring function of AutoDock Vina provides a good estimate of binding affinity, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a more rigorous method for recalculating the binding free energy of the docked poses.[12][13]
Protocol (Conceptual Overview using AMBER tools):
-
Extract Top Poses: Extract the coordinates of the top-ranked binding pose(s) from the Vina output file.
-
Prepare Topologies: Create separate topology files for the protein, the ligand, and the protein-ligand complex using tools like ante-MMPBSA.py in AmberTools.
-
Run MM/GBSA Calculation: Use the MMPBSA.py script to calculate the binding free energy. This involves calculating the molecular mechanics energy in the gas phase and the solvation free energy (polar and non-polar contributions).
-
Analyze Energy Contributions: The output of the MM/GBSA calculation will provide a breakdown of the different energy terms (van der Waals, electrostatic, solvation), which can offer insights into the driving forces of binding.
Data Presentation and Interpretation
Summarizing the docking results in a clear and concise manner is essential.
| Target Kinase | PDB ID | Redocking RMSD (Å) | Docking Score (kcal/mol) | MM/GBSA ΔGbind (kcal/mol) | Key Interacting Residues (H-bonds) |
| Pim-1 | 5IPJ | 1.25 | -9.8 | -55.2 | Glu121, Leu120 |
| ALK2/ACVR1 | 6GIN | 1.42 | -8.5 | -48.7 | His286, Lys235 |
| EGFR | 2J6M | 1.10 | -9.2 | -51.9 | Met793, Thr790 |
Note: The data in this table is illustrative and should be replaced with actual results from the docking simulations.
A lower docking score and a more negative MM/GBSA binding free energy generally indicate a more favorable binding interaction. The key interacting residues provide a structural basis for the predicted affinity.
Conclusion and Future Perspectives
This protocol provides a robust framework for conducting molecular docking studies of 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one with target kinases. By following these detailed steps, researchers can generate valuable hypotheses about the binding mode and affinity of this compound, which can guide further experimental validation and lead optimization efforts.
It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted in the context of experimental data. Promising in silico hits should be prioritized for experimental validation using techniques such as in vitro kinase assays to determine their IC50 values and confirm their inhibitory activity. The integration of computational and experimental approaches is paramount for the successful discovery and development of novel kinase inhibitors.
References
- Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors - Arabian Journal of Chemistry.
- A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC.
- Modified AutoDock for accurate docking of protein kinase inhibitors - Shok
- Virtual Target Screening: Valid
- Design, Synthesis, Pharmacological Evalu
- Docking and scoring - Schrödinger.
- Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - PMC.
- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Extra precision docking, free energy calculation and molecular dynamics simul
- Drug screening with the Autodock Vina on a set of kinases without experimentally established structures - FULIR.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC.
- Accurate Prediction of the Relative Potencies of Members of a Series of Kinase Inhibitors Using Molecular Docking and MM-GBSA Scoring | Journal of Medicinal Chemistry - ACS Public
- Virtual Target Screening: Validation Using Kinase Inhibitors - ACS Public
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI.
- Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - RSC Publishing.
- Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases - Benchchem.
- Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simul
- GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calcul
- of docking innovation and the next frontier with Glide WS - Schrödinger.
- Pim | Inhibitors | MedChemExpress.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- MMPBSA + GROMACS = Precision Binding Energy |
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- IC 50 data (µM) for the inhibition of MmCLK1 by selectednew quinazolines.
- How does one prepare proteins for molecular docking? - Quora.
- Pim1 Selective Inhibitors | Selleckchem.com.
- Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Prolifer
- How to validate the molecular docking results ?
- Proteins and ligand preparation for docking. (a) Structure of a model...
- Uni-GBSA: An Automatic Workflow to Perform MM/GB(PB)
- Target fishing reveals PfPYK-1 and PfRab6 as potential targets of an antiplasmodial 4-anilino-2-trichloromethylquinazoline hit compound - PubMed.
- Target fishing reveals PfPYK-1 and PfRab6 as potential targets of an antiplasmodial 4-anilino-2-trichloromethylquinazoline hit compound | Request PDF - ResearchG
- Predicted experimentally-validated targets and the cancer to which they...
- Targeting MicroRNAs with Small Molecules - MDPI.
- A functional assay for microRNA target identification and valid
- 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one - PubChemLite.
- 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one - NextSDS.
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Application Note: High-Fidelity ATP-Based Cell Viability Screening for 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one in Oncology Models
Mechanistic Rationale & Chemical Profiling
The compound 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one represents a highly specialized class of fluorinated heterocycles. The quinazolin-4-one scaffold is a privileged pharmacophore in targeted oncology, forming the structural basis for several FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib[1].
The specific halogenation of this molecule dictates its biological behavior. The incorporation of a difluoromethyl group (-CF₂H) at the C2 position and a fluorine atom at the C6 position significantly modulates the electron density and lipophilicity of the core structure. These substitutions enhance metabolic stability against cytochrome P450 oxidation and dramatically increase the molecule's binding affinity for the hydrophobic ATP-binding clefts of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[2][3]. By competitively blocking ATP binding, the compound halts downstream signaling (e.g., PI3K/AKT and MAPK pathways), leading to G1/S phase cell cycle arrest and subsequent apoptosis[4].
Fig 1: Mechanism of action for fluorinated quinazolin-4-ones leading to ATP depletion.
Experimental Design & Causality: Why an ATP-Based Assay?
While colorimetric assays (e.g., MTT, XTT) are frequently cited in literature for evaluating quinazolinone derivatives[5][6], they rely on the enzymatic reduction of tetrazolium salts. This reduction can be confounded by transient metabolic shifts or chemical reduction by the test compound itself, independent of actual cell death.
For targeted kinase inhibitors, ATP-based luminescent assays (e.g., CellTiter-Glo) are demonstrably superior[7]. Because quinazolin-4-ones induce cell cycle arrest and apoptosis rather than immediate necrosis, intracellular ATP levels deplete rapidly and proportionately to the loss of viable cells[8][9]. The luminescent readout provides a highly sensitive, direct measurement of this metabolic arrest with a broader dynamic range and fewer artifacts than MTT assays[7].
The Self-Validating System Design
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every plate must include:
-
Background Control (Media + Reagent): Establishes the baseline luminescence to be subtracted from all wells.
-
Vehicle Control (Cells + Media + DMSO): Ensures that the solvent (DMSO) is not inducing baseline cytotoxicity. The final DMSO concentration must strictly remain ≤0.5%[2].
-
Positive Control (Cells + Media + Erlotinib/Lapatinib): Validates that the chosen cell line is responsive to kinase inhibition[2][4].
-
Z'-Factor Calculation: A statistical measure of assay robustness. A Z' > 0.5 confirms the assay is optimized and the data is reliable.
Step-by-Step Methodology
Part A: Compound Preparation and Handling
Causality Note: Highly fluorinated compounds exhibit increased hydrophobicity. Improper handling can lead to compound precipitation or adherence to plastic surfaces, skewing IC₅₀ results.
-
Stock Solution: Dissolve 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Store in glass amber vials at -20°C to prevent plastic adherence and photodegradation.
-
Working Dilutions: Prepare a 10-point serial dilution (e.g., 1:3 ratio) in 100% DMSO.
-
Intermediate Dilution: Dilute the DMSO stocks 1:100 into complete culture media. This ensures that when added to the cells, the final DMSO concentration will not exceed 0.5%, preventing solvent-induced toxicity[8].
Part B: Cell Seeding & Treatment
-
Cell Harvesting: Harvest target cells (e.g., A549, MCF-7) during the logarithmic growth phase (>90% viability via Trypan Blue exclusion).
-
Seeding: Seed cells into an opaque-walled 96-well microplate at a density of 3,000–5,000 cells/well in 90 µL of complete media.
-
Expert Tip: Leave the outermost perimeter wells empty (fill with 100 µL PBS) to prevent the "edge effect" caused by evaporation during incubation.
-
-
Acclimation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Treatment: Add 10 µL of the intermediate compound dilutions to the corresponding wells. Include vehicle controls and positive controls.
-
Exposure: Incubate for 72 hours. Kinase inhibitors require sufficient time to halt the cell cycle and induce measurable ATP depletion[9].
Part C: Luminescent ATP Detection
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature (RT) for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to high data variance.
-
Reagent Addition: Add 100 µL of the ATP-detection reagent (e.g., CellTiter-Glo) to each well.
-
Lysis: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.
-
Signal Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence using a multi-mode microplate reader with an integration time of 0.5–1.0 seconds per well.
Fig 2: Step-by-step workflow for the high-throughput ATP-based cell viability assay.
Quantitative Data Interpretation
Calculate the percentage of cell viability relative to the vehicle control using the formula: % Viability =[(Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)] × 100
Plot the % Viability against the Log₁₀[Compound Concentration] and determine the IC₅₀ using a 4-parameter non-linear regression model. Below is a structured summary of expected quantitative benchmarks for quinazolin-4-one derivatives across standard oncology models based on established literature[2][4][10].
| Cell Line | Tissue Origin | Target Expression Profile | Expected IC₅₀ Range (µM) | Reference Control (Erlotinib) IC₅₀ (µM) |
| A549 | Non-Small Cell Lung Cancer | High wild-type EGFR | 0.50 – 2.50 | ~0.05 – 0.10 |
| MCF-7 | Breast Adenocarcinoma | Moderate EGFR / High CDK2 | 0.20 – 3.80 | ~5.90 |
| HCT-116 | Colorectal Carcinoma | KRAS Mutant / Mod EGFR | 1.00 – 10.00 | >10.00 |
Note: The high potency against MCF-7 is characteristic of dual EGFR/CDK2 inhibition often seen in optimized quinazolin-4-one scaffolds[2]. Resistance in HCT-116 is expected due to downstream KRAS mutations bypassing EGFR blockade[9].
References
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity . National Center for Biotechnology Information (PMC). Available at:[Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy . Oriental Journal of Chemistry. Available at: [Link]
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity . Taylor & Francis Online. Available at:[Link]
-
Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity . National Center for Biotechnology Information (PMC). Available at: [Link]
-
Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold . ACS Publications. Available at:[Link]
-
FDA-approved Abl/EGFR/PDGFR kinase inhibitors show potent efficacy against pandemic and seasonal influenza . TiHo eLib. Available at:[Link]
-
ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 . ResearchGate. Available at: [Link]
-
ERK Inhibition Overcomes Acquired Resistance to MEK Inhibitors . AACR Journals. Available at: [Link]
Sources
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elib.tiho-hannover.de [elib.tiho-hannover.de]
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- 10. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Delivery of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
Document ID: AN-DDFQ-2026-01
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the in vivo delivery of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one. Quinazolinone derivatives represent a promising class of therapeutic agents, often investigated for anti-tumor properties.[1][2][3] However, like many modern drug candidates discovered through high-throughput screening, these molecules frequently exhibit poor aqueous solubility, which poses a significant barrier to achieving adequate systemic exposure and therapeutic efficacy.[4][5] This guide addresses this challenge directly. We will operate under the assumption that 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one is a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility), a common profile for such molecules.[6] We will detail the underlying principles, step-by-step protocols, and characterization methods for several advanced formulation strategies, including amorphous solid dispersions, lipid-based systems, and parenteral vehicles, to enable successful preclinical in vivo evaluation.
Introduction: The Formulation Challenge
The primary obstacle to the in vivo efficacy of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one (herein referred to as 'DFQ') is its anticipated poor solubility. For oral administration, the rate of dissolution in gastrointestinal fluids is the rate-limiting step for absorption.[7] For parenteral (injectable) routes, the drug must be fully solubilized in a biocompatible vehicle to prevent precipitation in the bloodstream, which can cause embolism and toxicity.[8][9]
The goal of formulation science is to overcome these barriers by enhancing the solubility and/or dissolution rate of the active pharmaceutical ingredient (API).[10] The choice of strategy is not arbitrary; it is dictated by the physicochemical properties of the API, the intended route of administration, and the desired therapeutic outcome. This guide provides a logical workflow, from initial characterization to the selection and execution of appropriate formulation protocols.
Foundational Step: Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the API's properties is essential.[11] This data-driven approach informs the selection of the most promising formulation strategies, saving time and resources.
Application Note: The data in Table 1 represents a typical profile for a BCS Class II compound. A high Log P suggests lipophilicity, making lipid-based systems attractive. The high melting point (Tm) indicates a stable crystal lattice, which requires significant energy to overcome; this makes amorphization a powerful strategy.[7] Solubility testing in various pH buffers and organic solvents is critical for selecting excipients and vehicle systems.
Table 1: Hypothetical Physicochemical Properties of DFQ
| Parameter | Hypothetical Value | Implication for Formulation |
|---|---|---|
| Molecular Weight | ~242.18 g/mol | Standard for a small molecule. |
| Log P | 3.8 | Lipophilic; poor aqueous solubility. Suggests suitability for lipid-based systems. |
| Melting Point (Tm) | 215 °C | High crystal lattice energy; amorphous forms will significantly enhance solubility. |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Extremely low solubility necessitates an enabling formulation strategy. |
| pKa | ~8.5 (weak base) | Solubility is slightly higher at lower pH, but not enough to overcome the issue. |
| Crystalline Form | Stable, non-hygroscopic | The crystalline form is physically stable but bioavailability-limited.[4] |
Protocol 2.1: Essential Characterization Assays
-
Solubility Determination:
-
Use the shake-flask method to determine equilibrium solubility in various media: pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, and biorelevant media like FaSSIF and FeSSIF (Fasted/Fed-State Simulated Intestinal Fluid).[5]
-
Screen solubility in common organic solvents (e.g., acetone, methanol, dichloromethane) and pharmaceutical oils (e.g., Capryol™ 90, Labrasol®) to identify suitable systems for ASD or SEDDS preparation.
-
-
Solid-State Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the melting point (Tm) and glass transition temperature (Tg) of the amorphous form. This is crucial for designing stable amorphous solid dispersions.[12]
-
X-Ray Powder Diffraction (XRPD): Confirm the crystalline structure of the raw API and verify the amorphous nature of formulations like ASDs.[12]
-
-
Log P Determination:
-
Use a standard method like the HPLC-based retention time analysis or the shake-flask method with octanol/water to confirm the lipophilicity of the compound.[4]
-
Formulation Strategies for Oral Delivery
Oral administration is the most preferred route due to convenience and patient compliance.[13] For a BCS Class II compound like DFQ, the key is to enhance dissolution in the gastrointestinal tract.
Workflow for Formulation Strategy Selection
The following diagram outlines a decision-making process for selecting a suitable formulation strategy based on initial characterization.
Caption: Decision workflow for selecting a formulation strategy for DFQ.
Strategy 1: Amorphous Solid Dispersions (ASD)
Application Note: ASDs enhance drug solubility by converting the crystalline API into its higher-energy, more soluble amorphous state.[14] The drug is molecularly dispersed within a polymer matrix, which prevents recrystallization during storage and in the GI tract.[7][15] This strategy is highly effective for compounds with high melting points, as it circumvents the need to provide energy to break the crystal lattice during dissolution.[14][16] Key to success is selecting a polymer in which the drug is miscible and that can maintain supersaturation upon release.[7][16]
-
Polymer and Solvent Screening:
-
Select a range of polymers commonly used in ASDs, such as HPMCAS (hydroxypropyl methylcellulose acetate succinate), PVP-VA (copovidone), and Soluplus®.[14][16]
-
Assess the solubility of both DFQ and the chosen polymer in various volatile organic solvents (e.g., acetone, methanol, or a 1:1 mixture of methanol/dichloromethane).[16] The goal is to find a common solvent system.
-
-
Preparation of Spray Solution:
-
Dissolve the DFQ and the selected polymer (e.g., HPMCAS at a 1:3 drug-to-polymer ratio by weight) in the chosen solvent system to create a clear solution with a total solid content of 2-5% (w/v).[16]
-
-
Spray Drying Process:
-
Set up a lab-scale spray dryer (e.g., Büchi B-290).
-
Optimize parameters:
-
Inlet Temperature: Set to just below the boiling point of the solvent.
-
Aspirator Rate: High (e.g., 80-100%) to ensure efficient drying and particle collection.
-
Pump Rate: Adjusted to maintain the target outlet temperature (typically 40-60°C).
-
-
Spray the solution and collect the resulting dry powder from the cyclone.
-
-
Post-Processing:
-
Dry the collected ASD powder in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Store the final ASD powder in a desiccator with a desiccant.
-
-
Verification of Amorphous State:
-
Analyze the ASD powder using XRPD. The absence of sharp Bragg peaks and the presence of a broad "halo" pattern confirms an amorphous state.
-
Use DSC to confirm the absence of a melting endotherm and identify a single glass transition temperature (Tg), indicating a homogeneous dispersion.
-
-
Drug Load and Purity Analysis:
-
Dissolve a known weight of the ASD powder in a suitable solvent (e.g., acetonitrile) and analyze by a validated HPLC-UV method to determine the actual drug loading and confirm purity.[12]
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies using a USP II apparatus (paddles) in biorelevant media (e.g., FaSSIF).
-
Compare the dissolution profile of the ASD to the unformulated crystalline API. The ASD should exhibit a "spring and parachute" effect: rapid dissolution to a supersaturated state (the spring) followed by a sustained concentration above the crystalline solubility, maintained by the polymer (the parachute).[16]
-
Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)
Application Note: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the fluids in the GI tract.[17][18] The drug is pre-dissolved in this lipidic mixture. Upon emulsification, the drug is presented in small, solubilized droplets with a large surface area, facilitating rapid dissolution and absorption.[19][20] This approach is ideal for lipophilic drugs (high Log P) like DFQ.[21][22]
-
Excipient Screening:
-
Oil Phase: Determine the solubility of DFQ in various pharmaceutical oils (e.g., medium-chain triglycerides like Captex® 355, long-chain triglycerides like sesame oil). Select the oil with the highest solubilizing capacity.
-
Surfactant: Screen surfactants with high HLB (hydrophile-lipophile balance) values (e.g., Kolliphor® EL, Tween® 80) for their ability to emulsify the selected oil.
-
Co-solvent/Co-surfactant: Screen co-solvents (e.g., Transcutol® HP, PEG 400) to improve drug solubility in the formulation and facilitate emulsification.
-
-
Constructing Ternary Phase Diagrams:
-
To identify the optimal ratios of oil, surfactant, and co-solvent that form stable microemulsions, construct a ternary phase diagram.
-
Prepare mixtures with varying compositions of the three components. Titrate each mixture with water and observe the point at which it becomes turbid. This maps out the self-emulsification region.
-
-
Preparation of the Final SEDDS Formulation:
-
Based on the phase diagram, select a composition from the clear, stable microemulsion region.
-
Accurately weigh the oil, surfactant, and co-solvent into a glass vial.
-
Add the calculated amount of DFQ and mix using a vortex mixer and gentle heating (e.g., 40°C water bath) until the drug is completely dissolved and the solution is clear.
-
Table 2: Example of a DFQ-SEDDS Composition
| Component | Function | Example Excipient | Composition (% w/w) |
|---|---|---|---|
| Oil | Vehicle for API | Capryol™ 90 | 30% |
| Surfactant | Emulsifier | Kolliphor® EL | 50% |
| Co-solvent | Solubilizer | Transcutol® HP | 20% |
| DFQ | API | - | Target Dose Dependent |
-
Self-Emulsification Assessment:
-
Add 1 mL of the SEDDS formulation to 500 mL of purified water or pH 6.8 buffer in a glass beaker with gentle stirring.
-
Visually assess the emulsification time and the appearance of the resulting emulsion (it should be clear to slightly bluish and translucent for a good system).[17]
-
-
Droplet Size Analysis:
-
Dilute the SEDDS formulation in water as described above.
-
Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). For a self-microemulsifying system (SMEDDS), the droplet size should ideally be below 100 nm with a low PDI (<0.3).[17]
-
-
In Vitro Drug Release:
-
Use a dialysis bag method or a USP II dissolution apparatus with a lipid-digestion buffer to simulate in vivo conditions and measure the rate of drug release from the emulsion droplets.[23]
-
Formulation Strategies for Parenteral Delivery
For rapid systemic exposure or when oral administration is not feasible, parenteral delivery is required. The primary challenge is ensuring the complete and stable solubilization of DFQ in a sterile, biocompatible vehicle.[24][25]
Strategy 3: Liposomal Encapsulation
Application Note: Liposomes are microscopic vesicles composed of a lipid bilayer surrounding an aqueous core.[26] For a hydrophobic drug like DFQ, the molecule will partition into the lipid bilayer.[27] Liposomal formulations can enhance solubility, improve pharmacokinetic profiles by shielding the drug from rapid metabolism and clearance, and potentially reduce off-target toxicity.[28][29]
-
Lipid Film Preparation:
-
Select lipids for the formulation. A common choice is a mixture of a structural phospholipid (e.g., DSPC), cholesterol for stability, and a PEGylated lipid (e.g., DSPE-PEG2000) to increase circulation time.[27]
-
Dissolve the lipids and DFQ in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. Molar ratios might be, for example, DSPC:Cholesterol:DSPE-PEG2000 at 55:40:5.
-
Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove all residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the main lipid (e.g., 60-65°C for DSPC). This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To produce small, unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with defined pore sizes (e.g., sequentially through 200 nm and then 100 nm pores) using a heated extruder.
-
-
Purification:
-
Remove any unencapsulated (free) drug by size exclusion chromatography or dialysis against the hydration buffer.
-
-
Size and Zeta Potential:
-
Measure the vesicle size and PDI using DLS. The target is typically 80-150 nm with a PDI < 0.2.
-
Measure the zeta potential to assess surface charge and predict colloidal stability.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Lyse a known amount of the purified liposome formulation with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the drug concentration using a validated HPLC-UV method.
-
Calculate EE% and DL% using the following formulas:
-
EE% = (Amount of Drug in Liposomes / Total Initial Drug Amount) * 100
-
DL% = (Mass of Encapsulated Drug / Total Mass of Lipids) * 100
-
-
-
In Vitro Drug Release:
-
Use a dialysis method to study the release of DFQ from the liposomes into a release medium (e.g., PBS with 10% serum) over time at 37°C.[29]
-
In Vivo Evaluation: Pharmacokinetic Studies
The ultimate test of any formulation is its in vivo performance. A pharmacokinetic (PK) study is essential to determine how the formulation affects the absorption, distribution, metabolism, and excretion (ADME) of DFQ.[30][31]
Application Note: A well-designed PK study in a rodent model (e.g., Sprague-Dawley rats or BALB/c mice) will provide critical parameters such as maximum concentration (Cmax), time to Cmax (Tmax), and the Area Under the Curve (AUC), which represents total drug exposure.[30][32] By comparing the AUC from an oral dose to that from an intravenous (IV) dose, the absolute oral bioavailability (F%) can be calculated, which is the key metric for success in oral formulation development.
Workflow for a Typical Rodent Pharmacokinetic Study
Caption: Standard workflow for an in vivo pharmacokinetic (PK) study.
Protocol 5.1: Rodent Pharmacokinetic Study
-
Animal Model and Housing:
-
Use male Sprague-Dawley rats (200-250 g). House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[31] Acclimatize for at least one week before the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[33]
-
-
Dosing Groups (n=3-5 per group):
-
Group 1 (IV): DFQ solubilized in a simple vehicle (e.g., 20% Solutol HS 15 in saline) administered as a single IV bolus (e.g., 1 mg/kg) via the tail vein. This group defines 100% bioavailability.
-
Group 2 (Oral - ASD): The DFQ-ASD formulation suspended in a vehicle (e.g., 0.5% methylcellulose) administered as a single oral gavage dose (e.g., 10 mg/kg).
-
Group 3 (Oral - SEDDS): The neat DFQ-SEDDS formulation administered as a single oral gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Plasma Preparation and Bioanalysis:
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, half-life).[30]
-
Calculate absolute oral bioavailability (F%) for each oral formulation using the formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Table 3: Example of Expected Pharmacokinetic Outcomes
| Formulation Group | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (F%) |
|---|---|---|---|---|---|
| DFQ in Solution | 1 | IV | 850 | 1200 | 100% (Reference) |
| Crystalline DFQ | 10 | PO | 50 | 350 | ~3% |
| DFQ-ASD | 10 | PO | 450 | 4800 | ~40% |
| DFQ-SEDDS | 10 | PO | 600 | 6000 | ~50% |
Conclusion and Recommendations
The successful in vivo delivery of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one is contingent upon selecting and optimizing an appropriate formulation strategy to overcome its inherent poor solubility. For oral delivery, both Amorphous Solid Dispersions and Self-Emulsifying Drug Delivery Systems are powerful and viable approaches.[14][17] The choice between them may depend on factors like thermal stability of the API and the required dose. For parenteral administration, advanced techniques like liposomal encapsulation can provide stable, injectable formulations with favorable pharmacokinetic properties.[26]
This guide provides the foundational protocols to prepare, characterize, and evaluate these formulations. Researchers should use the initial physicochemical data to guide their choice of strategy and meticulously follow these protocols to generate high-quality formulations for robust in vivo testing. The ultimate goal is to achieve systemic exposure that is proportional to the dose and sufficient to elicit the desired pharmacological effect.
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Al-kassimy, M. I., Al-khalaifa, M. I., & Abbas, A. S. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 17(1), 101. [Link]
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Salawi, A. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Applied Pharmaceutical Science, 12(1), 001-010. [Link]
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Li, Y., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery. [Link]
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Al-kassimy, M. I., Al-khalaifa, M. I., & Abbas, A. S. (2025). An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems. Expert Opinion on Drug Delivery. [Link]
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Meissner, M. E., et al. (2015). One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. Molecular Pharmaceutics, 12(12), 4489-4497. [Link]
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Zhang, H., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 24(5), 384. [Link]
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Application Notes and Protocols for the Utilization of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 2-(Difluoromethyl)-6-fluoroquinazolin-4-one Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. The title compound, 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one, represents a highly valuable precursor for drug discovery, combining the robust quinazolinone framework with two key fluorine-containing motifs: a 6-fluoro substituent and a 2-difluoromethyl group.
The 6-fluoro group can significantly modulate the electronic properties of the aromatic ring, influencing pKa and improving interactions with biological targets. The difluoromethyl (CF2H) group is a particularly interesting bioisostere for hydroxyl, thiol, or amine functionalities.[1] Unlike the more common trifluoromethyl (CF3) group, the CF2H moiety can act as a hydrogen bond donor, providing unique binding interactions while simultaneously enhancing lipophilicity and metabolic stability.[1][2] This combination of features makes 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one an attractive starting point for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.
This guide provides detailed protocols for the synthesis and subsequent functionalization of this key precursor, offering insights into its application in the development of new therapeutic agents.
PART 1: Synthesis of the Precursor: 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target precursor.
Protocol 1: Synthesis of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
Step 1: Synthesis of N-(2-carbamoyl-4-fluorophenyl)-2,2-difluoroacetamide
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-amino-5-fluorobenzamide (1.0 eq.).
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Acylation: Allow the mixture to stir at 0 °C for 30 minutes. Then, add ethyl difluoroacetate (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acyl-anthranilamide.
Step 2: Cyclization to 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
-
Reaction Setup: In a round-bottom flask, dissolve the N-(2-carbamoyl-4-fluorophenyl)-2,2-difluoroacetamide (1.0 eq.) from the previous step in acetic anhydride.
-
Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the cyclization by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into ice-water with vigorous stirring to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one.
PART 2: Functionalization of the Quinazolinone Core
The 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one precursor offers multiple sites for chemical modification, primarily at the N-3 position and the C-6 fluoro-substituent (via nucleophilic aromatic substitution or as a handle for cross-coupling if converted to another halide).
Application 1: N-3 Alkylation
N-alkylation of the quinazolinone core is a common strategy to introduce diverse substituents and modulate the compound's properties.
Caption: General workflow for N-3 alkylation.
Protocol 2: General Procedure for N-3 Alkylation
-
Reaction Setup: To a solution of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a base (e.g., potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.5 eq.)).
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes, then add the desired alkyl halide (R-X, 1.2 eq.).
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the N-3 alkylated quinazolinone.
| Entry | Alkyl Halide (R-X) | Base | Solvent | Expected Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 85-95 |
| 2 | Ethyl bromoacetate | K₂CO₃ | ACN | 70-85 |
| 3 | 1-bromobutane | NaH | THF | 75-90 |
Note: The reactivity of the alkyl halide and the choice of base and solvent may require optimization for specific substrates.
Application 2: C-6 Functionalization via Palladium-Catalyzed Cross-Coupling
The 6-fluoro substituent can be a site for derivatization, although direct nucleophilic aromatic substitution may be challenging. A more versatile approach involves converting the 6-fluoro position to a more reactive handle, such as a bromo or iodo group, to enable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. For the purpose of these notes, we will assume a related 6-bromo precursor is available or can be synthesized to illustrate these powerful transformations.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the C-6 position.[3]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the 6-bromo-2-(difluoromethyl)quinazolin-4-one derivative (1.0 eq.), the aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Entry | Arylboronic Acid | Catalyst | Base | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 80-95 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 60-75 |
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C-6 position.[4]
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the 6-bromo-2-(difluoromethyl)quinazolin-4-one derivative (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).
-
Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 100-110 °C and stir for 12-24 hours, or until completion as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired 6-amino-quinazolinone derivative.
PART 3: Application in Drug Discovery - A Case Study
Derivatives of 2-(difluoromethyl)quinazolin-4-one have shown promise as potent and selective kinase inhibitors. For instance, analogs of ZSTK474, a PI3K inhibitor, feature a 2-(difluoromethyl)benzimidazole core, highlighting the importance of this moiety in achieving high potency.[5] By applying the synthetic strategies outlined above, novel kinase inhibitors can be developed from the 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one precursor.
Hypothetical Target Molecule Synthesis:
The synthesis of a hypothetical kinase inhibitor targeting a specific enzyme could involve an N-alkylation to introduce a solubilizing group, followed by a Suzuki-Miyaura coupling to append a key binding motif.
Conclusion
2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one is a versatile and highly valuable precursor for the synthesis of novel drug candidates. Its unique combination of a privileged quinazolinone scaffold and strategic fluorine substitution provides a powerful platform for medicinal chemists. The protocols detailed in this guide offer a starting point for the synthesis and derivatization of this precursor, enabling the exploration of new chemical space and the development of next-generation therapeutics. The successful application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, will undoubtedly continue to unlock the full potential of this promising building block.
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Nowak, M., et al. Substituted benzoquinazolinones. Part 1: Synthesis of 6-aminobenzo[h]quinazolinones via Buchwald–Hartwig amination from 6-bromobenzo[h]quinazolinones. Tetrahedron2014 , 70 (24), 3895-3903. [Link]
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Hayakawa, M., et al. Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-kinase (PI3K) Inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). J. Med. Chem.2011 , 54 (20), 7105–7126. [Link]
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Gillis, E. P., et al. Applications of fluorine in medicinal chemistry. J. Med. Chem.2015 , 58 (21), 8315–8359. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
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Felpin, F.-X. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. J. Org. Chem.2005 , 70 (21), 8575–8578. [Link]
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Reddy, A. V., et al. Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian J. Chem.2012 , 24 (1), 119-122. [Link]
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Dandia, A., et al. Green chemical multi-component one-pot synthesis of fluorinated 2,3-disubstituted quinazolin-4(3H)-ones under solvent-free conditions and their anti-fungal activity. J. Fluor. Chem.2004 , 125 (12), 1835-1840. [Link]
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Anton, V. K., et al. N- and / or O- Alkylation of Quinazolinone Derivatives. Org. & Medicinal Chem IJ2020 , 10 (2). [Link]
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- 5. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming steric hindrance during 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one functionalization
Welcome to the technical support center for the synthetic manipulation of 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable scaffold. Quinazolinones are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities.[1][2][3] However, the unique substitution pattern of this particular derivative—specifically the sterically demanding and electron-withdrawing difluoromethyl (CF2H) group at the C2 position—presents a distinct set of challenges for further functionalization.
This document provides troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experimentation. We will delve into the mechanistic rationale behind these challenges and offer field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation/arylation reactions at the N3 position are failing or giving very low yields. What is causing this and how can I fix it?
This is a common issue directly attributable to the steric and electronic properties of the C2-difluoromethyl group.
Causality Analysis:
-
Steric Hindrance: The CF2H group is significantly bulkier than a simple methyl or hydrogen substituent. It creates a sterically congested environment around the N3-H position, physically impeding the approach of electrophiles.
-
Electronic Effects: The two fluorine atoms are highly electronegative, pulling electron density away from the adjacent C2 carbon. This inductive effect can slightly decrease the nucleophilicity of the N3 anion once formed, although the primary barrier is steric.
Troubleshooting & Strategic Solutions:
-
Re-evaluate Your Base: Standard organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are often too bulky and not strong enough to efficiently deprotonate the N3-H in this hindered environment.
-
Recommendation: Switch to a non-nucleophilic, sterically less-demanding, and stronger base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the amide to form the sodium salt, and the only byproduct is hydrogen gas. Other effective options include potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA).
-
-
Optimize Reaction Conditions: If changing the base is insufficient, consider modifying the reaction environment to overcome the activation energy barrier.
-
Temperature: Increase the reaction temperature. For many N-alkylations, refluxing in a solvent like DMF or DMSO can provide the necessary energy.
-
Microwave Irradiation: Microwave-assisted synthesis is a powerful tool for accelerating reactions that are sluggish due to steric hindrance. The rapid, uniform heating can significantly reduce reaction times and improve yields.
-
-
Consider the Electrophile: Highly bulky electrophiles (e.g., those with tertiary alkyl halides) will be particularly challenging. If possible, use a less-hindered electrophile or consider a different synthetic approach.
dot
Caption: Key steps in a ligand-accelerated C-H activation cycle.
Q3: Nucleophilic Aromatic Substitution (SNAr) to replace the C6-Fluoro group is sluggish. Isn't fluorine supposed to be a good leaving group in SNAr?
While fluorine's high electronegativity activates the aromatic ring for nucleophilic attack, making the initial addition step faster, the overall reaction rate can still be slow in a hindered system. [4] Causality Analysis:
-
Stepwise vs. Concerted Mechanism: The textbook SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer intermediate. [4]However, recent studies suggest that many SNAr reactions may proceed through a concerted (or more concerted-like) mechanism, especially when the system is sterically congested. [5][6]In either case, the approach of the nucleophile can be sterically hindered by adjacent substituents.
-
Steric Shielding: The N-substituent (even just a proton) and the overall quinazolinone structure can partially shield the C6 position, slowing the rate of nucleophilic attack.
Troubleshooting & Strategic Solutions:
-
Enhance Nucleophilicity and Conditions:
-
Recommendation: Use highly potent nucleophiles (e.g., sodium thiophenoxide instead of thiophenol with a base). Driving the reaction with higher temperatures, including the use of microwave irradiation, can overcome the activation barrier.
-
-
Leverage Photoredox Catalysis for SNAr: This is an emerging and powerful strategy for difficult SNAr reactions, particularly on electron-neutral or sterically hindered fluoroarenes. [7] * Mechanism: An excited-state photocatalyst oxidizes the quinazolinone ring via a single-electron transfer (SET), forming a radical cation. This process dramatically increases the electrophilicity of the ring, making it exceptionally susceptible to nucleophilic attack. The subsequent steps lead to the displacement of the fluoride and regeneration of the catalyst.
-
Advantage: This pathway bypasses the traditional high-energy Meisenheimer intermediate and is often effective at room temperature.
-
dot
Caption: Comparison of Classical vs. Photoredox-Mediated SNAr.
Alternative Synthetic Design: Bypassing Steric Hindrance
When late-stage functionalization proves insurmountable, the most effective strategy is often to redesign the synthesis. Instead of modifying the fully formed, sterically hindered quinazolinone, build the desired complexity into the precursors.
Strategy: Early-Stage Functionalization
The core of the quinazolinone is typically formed from an anthranilamide derivative. By functionalizing the anthranilamide precursor before the cyclization step, you can completely bypass the steric issues associated with the pre-formed heterocyclic system.
dot
Caption: Contrasting late-stage vs. early-stage functionalization.
Key Experimental Protocols
Protocol 1: General Procedure for N3-Alkylation under Sterically Hindered Conditions
-
To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), add 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence should be observed.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
If the reaction is sluggish, gently heat to 50-80 °C until completion.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation (Conceptual)
Note: This is a representative protocol; specific ligand and conditions must be optimized.
-
In a glovebox, add 2-(difluoromethyl)-6-fluoro-N3-(pivaloyl)-3,4-dihydroquinazolin-4-one (1.0 eq), Pd(OAc)2 (10 mol%), and the selected MPAA ligand (30 mol%) to a reaction vial. (The N3 position must be protected, often with a removable pivaloyl or similar group that can also act as a directing group).
-
Add the arylating agent (e.g., an aryl iodide, 1.5 eq) and a silver salt oxidant (e.g., Ag2CO3, 2.0 eq).
-
Add the appropriate solvent (e.g., t-AmylOH).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with dichloromethane, filter through a pad of Celite, and concentrate.
-
Purify by column chromatography to isolate the C-H functionalized product.
References
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (n.d.). Google Scholar.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Medicinal and Organic Chemistry.
- Visible Light Photoredox-Catalyzed Synthesis of Quinazolinone Derivatives and their cytotoxicity. (2020). Der Pharma Chemica.
- Biological Activity of Quinazolinones. (2020). IntechOpen.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). PMC.
- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Taylor & Francis Online.
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC.
- Construction of Quinazolin(thi)ones by Brønsted Acid/Visible-Light Photoredox Relay Catalysis. (n.d.). ResearchGate.
- Photoredox-Catalyzed C–H Functionalization Reactions. (n.d.). PMC.
- Photoredox-Catalyzed C–H Functionalization Reactions. (2021). Chemical Reviews.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Merck & Co.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar.
- Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock. (2012). YouTube.
- CCHF-VS 2.4 | Prof. Yu: Towards Practical C–H Activation Reactions: Substrate, Metals and Ligands. (2015). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]
- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
purification and recrystallization methods for 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
Welcome to the Technical Support Center for the isolation, purification, and structural validation of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one .
This portal is designed for drug development professionals and synthetic chemists. The incorporation of a difluoromethyl (-CF₂H) group and a fluorine atom onto the quinazolinone scaffold significantly enhances metabolic stability and lipophilicity[1]. However, these same modifications introduce unique physicochemical behaviors—such as altered hydrogen-bonding dynamics and base-sensitivity—that complicate standard purification workflows.
Below, you will find our diagnostic workflow, quantitative solvent data, self-validating protocols, and a targeted FAQ to troubleshoot common experimental bottlenecks.
Diagnostic Purification Workflow
Use the following decision tree to determine the optimal purification strategy based on the crude purity of your synthetic reaction mixture.
Fig 1: Purification workflow for 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one.
Solvent Selection Matrix
Summarized below is the quantitative solubility and solvent performance data for this specific fluorinated quinazolinone scaffold.
| Solvent System | Role | Solubility Profile | Recommended Ratio | Yield / Purity Expectation |
| Ethanol (Absolute) | Single Protic Solvent | High at 78°C, Low at 0°C | N/A | 75–85% Yield | >98% Purity |
| Ethyl Acetate / Heptane | Binary (Good/Anti-solvent) | Excellent in EtOAc, Insoluble in Heptane | 1:3 to 1:5 | 85–95% Yield | >95% Purity |
| DMF / Water | Binary (Good/Anti-solvent) | Excellent in DMF, Insoluble in Water | 1:4 | >90% Yield | Moderate Purity (Traps DMF) |
| DCM / Methanol | Chromatography Eluent | Highly soluble in mixture | 95:5 (v/v) | N/A (Used for highly polar impurities) |
Standard Operating Procedures (SOPs)
Protocol A: Silica Gel Flash Chromatography (For Crude Purity < 85%)
Causality: Fluorinated quinazolinones form strong intermolecular hydrogen bonds (between the N3-H and C4=O), leading to poor solubility in non-polar loading solvents like hexanes. Dry-loading is mandatory to prevent the compound from crashing out at the top of the column, which causes severe streaking and poor resolution.
-
Dry Loading: Dissolve the crude mixture in a minimum amount of THF or EtOAc. Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
Equilibration: Pack the column and equilibrate with 10% EtOAc in Hexanes.
-
Elution: Load the dry powder onto the column. Elute using a step gradient of 10% to 50% EtOAc in Hexanes. The target compound typically elutes between 30–40% EtOAc.
-
Fraction Collection: Monitor fractions via TLC (UV active at 254 nm).
-
Validation Checkpoint: Analyze the combined fractions via LC-MS. You must observe the parent mass [M+H]⁺ at m/z 215.0. If a peak at m/z 233.0 is observed, the uncyclized intermediate is still present (See FAQ #2).
Protocol B: Two-Solvent Recrystallization (EtOAc/Heptane)
Causality: Slow cooling in a binary solvent system ensures thermodynamic control. Rapid precipitation traps impurities in the crystal lattice. Heptane is chosen over hexane due to its higher boiling point, allowing for a safer and more controlled hot-filtration step.
-
Dissolution: Suspend the semi-pure compound in a minimum volume of boiling Ethyl Acetate (EtOAc).
-
Clarification: Perform a hot filtration to remove insoluble polymeric byproducts.
-
Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot heptane dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity).
-
Equilibration: Add 1–2 drops of EtOAc just until the solution clears. Remove from heat and allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0°C) for an additional 2 hours.
-
Isolation: Filter the resulting crystals via vacuum filtration and wash with ice-cold heptane.
-
Validation Checkpoint: Dry the crystals under high vacuum at 40°C for 12 hours. Run a ¹H-NMR (in DMSO-d₆). The difluoromethyl proton should appear as a distinct triplet (due to coupling with the two fluorine atoms, J ≈ 53 Hz) around 6.8–7.2 ppm.
Troubleshooting Guides & FAQs
Q: Why do I see degradation of the difluoromethyl (-CF₂H) group during purification? A: The -CF₂H group is highly valued for its metabolic stability[1], but it is chemically susceptible to base-catalyzed hydrolysis. If you used basic modifiers (like Et₃N) during chromatography or subjected the crude to strong alkaline aqueous washes (e.g., 1M NaOH), the difluoromethyl group can hydrolyze into a formyl group or a carboxylic acid. Resolution: Strictly maintain neutral or slightly acidic conditions during workup and purification. Use saturated NH₄Cl for aqueous washes instead of NaOH or Na₂CO₃.
Q: My recrystallized product contains a persistent mass impurity at[M+18] in the LC-MS. What is this, and how do I remove it? A: A mass of [M+18] (m/z 233.0) indicates the presence of the uncyclized intermediate (e.g., N-(2-carbamoyl-4-fluorophenyl)-2,2-difluoroacetamide). The final step of quinazolinone synthesis is a dehydration (loss of H₂O). If the reaction was not driven to completion, this open-chain intermediate will co-precipitate with your product. Resolution: Do not attempt to separate this via chromatography. Instead, return the mixture to a reaction flask, dissolve in toluene or acetic acid, and reflux with a Dean-Stark trap to drive the cyclization to completion before re-attempting purification.
Q: The compound "oils out" instead of crystallizing from the EtOAc/Heptane mixture. How do I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility drops faster than its nucleation rate, often exacerbated by the compound's strong hydrogen-bonding network. Resolution: Re-dissolve the oil by adding a small amount of EtOAc and heating. Add heptane much more slowly, and introduce a pure seed crystal at the cloud point. Alternatively, switch your recrystallization solvent to absolute Ethanol[2]. Ethanol is a protic solvent that competitively hydrogen-bonds with the quinazolinone core, slowing down self-association and promoting the formation of an ordered crystal lattice.
Q: How do I remove residual 2-amino-5-fluorobenzamide starting material? A: The starting aniline derivative is highly polar and easily co-elutes. Resolution: Exploit the pKa difference. Wash your organic layer with 1M HCl during the initial liquid-liquid extraction. The aniline nitrogen on the starting material is basic enough to be protonated and extracted into the aqueous layer, whereas the quinazolinone nitrogen (pKa ~ 2) remains neutral and stays in the organic phase.
References
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry.
- Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. PMC - National Institutes of Health.
- 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene. Benchchem.
Sources
Technical Support Center: Troubleshooting Photodegradation of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
Welcome to the Technical Support Center. As drug development professionals and analytical scientists, encountering stability issues with fluorinated heterocyclic compounds is a common but complex challenge. This guide is specifically engineered to help you troubleshoot the degradation of 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one under ultraviolet (UV) light exposure.
Mechanistic Overview of the Degradation
Understanding the causality behind your compound's instability is the first step in troubleshooting. When 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one is exposed to UV light, it typically undergoes two competing degradation pathways:
-
Photo-Oxidation (Dehydrogenation): The 3,4-dihydroquinazolin-4-one core is highly susceptible to photo-induced oxidation. UV irradiation, particularly in the presence of dissolved oxygen or reactive oxygen species (ROS), acts as a catalyst to strip two protons from the core, yielding the fully aromatic quinazolin-4-one[1].
-
Difluoromethyl Photolysis: Fluorinated motifs, particularly the −CF2H group, can undergo photolytic cleavage under high-energy UV (e.g., UVC at 254 nm). This leads to defluorination and the subsequent release of free fluoride ions into the solution[2].
Mechanistic photodegradation pathways of the dihydroquinazolinone core under UV.
Troubleshooting Guide & FAQs
Q1: Why is my compound degrading so rapidly on the benchtop, even without direct UV reactor exposure? A: Standard laboratory fluorescent lighting emits trace amounts of UVA. Because the 3,4-dihydroquinazolin-4-one core is highly prone to photo-oxidation[1], even ambient light can trigger the conversion to the fully aromatic quinazolin-4-one over time. If your solvent is not degassed, dissolved oxygen acts as an electron acceptor, accelerating this dehydrogenation.
Q2: How can I definitively distinguish between core aromatization and difluoromethyl photolysis? A: You must use an orthogonal analytical approach.
-
For Core Aromatization: Use LC-MS. The photo-oxidation product will show a precise mass shift of -2 Da ( [M−2H+H]+ ) compared to the parent molecule, indicating the loss of two protons.
-
For Photolysis: Use 19F -NMR. Defluorination cannot be easily quantified by LC-UV alone. 19F -NMR allows you to track the disappearance of the −CF2H doublet and the appearance of a sharp free fluoride singlet at approximately -119 ppm[2].
Q3: What immediate formulation or handling changes can I make to prevent this? A: Implement the following three-tier protection strategy:
-
Actinic Shielding: Store all stock solutions in actinic amber glass vials, which block UV transmission below 400 nm.
-
Atmospheric Control: Sparge your aqueous or organic solvents with Argon or Nitrogen for 15 minutes prior to dissolution to remove dissolved oxygen, shutting down the primary photo-oxidation pathway.
-
pH Modulation: If working in aqueous media, maintain a slightly acidic pH (e.g., pH 5.0). Basic conditions (pH > 8) significantly increase the rate of photolysis for fluorinated aromatic systems[2].
Quantitative Degradation Profiles
To help you benchmark your own stability data, the table below summarizes the typical degradation kinetics and product distributions of 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one under varying environmental conditions.
| Light Source | Atmosphere | Half-life ( t1/2 ) | Primary Degradant | Free Fluoride Yield |
| 254 nm (UVC) | Aerobic | 1.2 hours | Aromatized Quinazolinone | < 5% |
| 365 nm (UVA) | Aerobic | 8.5 hours | Aromatized Quinazolinone | < 1% |
| 254 nm (UVC) | Anaerobic (Argon) | 4.8 hours | Defluorinated Adducts | ~ 15% |
| Ambient Lab Light | Aerobic | > 14 days | Aromatized Quinazolinone | 0% |
| Dark Control | Aerobic | Stable (> 6 mo) | None | 0% |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, any investigation into the photostability of your compound must be a self-validating system. The following protocols include built-in controls to confirm that the observed degradation is purely photochemical, not thermal.
Protocol A: ICH Q1B-Compliant Forced Degradation Testing
This protocol evaluates the intrinsic photosensitivity of the material to elucidate the degradation pathway, adhering to regulatory standards[3].
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the API in an HPLC-grade inert solvent matrix (e.g., Acetonitrile/Water 50:50).
-
Self-Validating Controls: Divide the solution into two sets of vials.
-
Test Set: Clear quartz vials (allows full UV penetration).
-
Dark Control: Vials wrapped tightly in aluminum foil (isolates thermal degradation from photodegradation).
-
-
Irradiation: Place both sets in a photostability chamber. Expose the samples to a UV light source providing an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of [3].
-
Quenching & Sampling: Withdraw aliquots at T=0,2,4,8,and 24 hours. Immediately transfer to amber vials and store at 4∘C to halt any secondary kinetic reactions.
Protocol B: 19F -NMR and LC-MS Tracking Workflow
This combined approach is the gold standard for tracking the fate of fluorinated motifs during photolysis[2].
-
LC-MS Analysis: Inject of the quenched sample onto a C18 reverse-phase column. Utilize a gradient of Water/Acetonitrile with 0.1% Formic Acid. Monitor the UV trace at 254 nm and extract the mass chromatogram for the parent [M+H]+ and the oxidized [M−2H+H]+ ions.
-
NMR Sample Prep: Lyophilize 1 mL of the irradiated aqueous sample to dryness. Reconstitute the powder in of Deuterated Acetonitrile ( CD3CN ) or D2O .
-
Internal Standardization: Add exactly of a known concentration of Trifluoroacetic Acid (TFA) to the NMR tube. TFA acts as a stable internal standard (appearing at −76.5 ppm ) to validate the integration values.
-
Acquisition & Quantification: Acquire the 19F -NMR spectra. Calculate the mass balance of fluorine by comparing the integration of the parent −CF2H signal against the newly formed free fluoride signal ( −119 ppm ) relative to the TFA standard.
Step-by-step analytical workflow for tracking UV-induced degradation.
References
-
European Medicines Agency (EMA) / ICH. Q1B Photostability testing of new active substances and medicinal products.[Link]
-
Ye, T., et al. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.[Link]
-
Wang, X., et al. Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. Photochemical & Photobiological Sciences.[Link]
Sources
Technical Support Center: Stability and Storage of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
Welcome to the technical support center for 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one (CAS 1803606-44-1).[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of this compound throughout its storage and handling. Preventing unintended degradation, primarily through hydrolysis, is critical for obtaining reproducible and reliable experimental results. This document provides in-depth, field-proven insights and protocols to maintain the stability of your valuable research material.
Section 1: Understanding the Molecule's Stability Profile
To effectively prevent degradation, it is crucial to understand the chemical vulnerabilities of the molecule. 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one possesses two key structural features that dictate its stability: the quinazolinone core and the difluoromethyl group.
-
The Quinazolinone Core: The 4(3H)-quinazolinone ring system is generally stable.[2] However, the embedded amide bond is the primary site susceptible to hydrolysis. This reaction can be catalyzed by acidic or basic conditions and accelerated by heat, leading to the opening of the heterocyclic ring. The two nitrogen atoms within the core also impart basic properties, making the compound's solubility and stability dependent on pH.[3]
-
The Difluoromethyl (CF₂H) Group: While the carbon-fluorine bonds are strong, the difluoromethyl group is not entirely inert. The presence of two electron-withdrawing fluorine atoms makes the attached proton slightly acidic, and the group can act as a hydrogen-bond donor.[4] Although more metabolically robust than a simple methyl group, its stability can be compromised in the presence of moisture, which is a key reactant in potential degradation pathways.[4][5]
The primary mode of degradation during storage is the hydrolytic cleavage of the amide bond within the quinazolinone ring, particularly in the presence of trace amounts of water.
Caption: Diagram 1: Primary Site of Hydrolytic Attack.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for the solid compound? To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[6] For optimal preservation, store it in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, to minimize exposure to moisture and oxygen.[6] We recommend storage at 2-8°C. For extended periods (over a year), storage at -20°C is advisable. Always include a desiccant in the secondary storage container to capture any ambient moisture.[7]
Q2: How should I prepare and store stock solutions? Stock solutions should be prepared using anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] Whenever feasible, prepare solutions fresh for each experiment.[6] If storage is necessary, filter the solution through a 0.22 µm PTFE filter, aliquot it into small, single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.[6] These measures are critical to prevent the introduction of water, which can initiate hydrolysis even at low temperatures over time.
Q3: I see an unexpected peak in my LC-MS analysis. Could it be a hydrolysis product? It is highly possible. Unexpected peaks in HPLC or LC-MS analyses are common indicators of compound degradation.[6] Hydrolysis of the quinazolinone ring would lead to a ring-opened product (N-(2-amino-5-fluorobenzoyl)-2,2-difluoroacetamide), which would have a distinct retention time and a mass corresponding to the addition of one molecule of water (M+18). We recommend performing a forced degradation study (see Guide 1) to confirm the identity of the degradant.
Q4: What is the impact of pH on the stability of this compound in aqueous buffers? The stability of the quinazolinone core is pH-dependent.[3][6] Generally, extreme pH values (highly acidic or highly basic) will accelerate the rate of hydrolysis. For related quinazolinone derivatives, neutral or slightly acidic conditions (pH 5-7) are often preferred to minimize this degradation.[6] It is crucial to verify the compound's stability in your specific experimental buffer if the solution will be used over an extended period.[6]
Section 3: In-Depth Troubleshooting & Protocols
Guide 1: Investigating Suspected Hydrolysis
If you suspect your sample has degraded, this forced degradation protocol can help confirm hydrolysis as the cause. This involves intentionally exposing the compound to conditions known to cause degradation and comparing the resulting analytical profile to your sample.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials and add the stressor solutions as described in the table below.
-
Incubation: Gently mix each vial and incubate at 40°C for 24 hours. Keep one "unstressed" sample at 4°C as a control.
-
Neutralization & Dilution: After incubation, neutralize the acidic and basic samples. Dilute all samples (including the control) to a final concentration of ~10 µg/mL with your mobile phase.
-
Analysis: Analyze all samples by Reverse-Phase HPLC with UV and/or Mass Spectrometry detection. Compare the chromatograms of the stressed samples to the control.
| Stress Condition | Reagent | Expected Observation | Primary Degradation Pathway |
| Acidic | 0.1 M HCl | Significant degradation | Acid-catalyzed hydrolysis |
| Basic | 0.1 M NaOH | Rapid and extensive degradation | Base-catalyzed hydrolysis |
| Neutral | Purified Water (H₂O) | Minimal to moderate degradation | Neutral hydrolysis |
| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | Minimal degradation | Oxidation (N-oxide formation) |
The following workflow provides a logical sequence for diagnosing stability issues.
Caption: Diagram 2: Workflow for Investigating Compound Degradation.
Guide 2: Protocol for Optimal Long-Term Storage
Adherence to a strict storage protocol is the most effective way to prevent hydrolysis.
-
Receiving: Upon receipt, immediately place the manufacturer's sealed container inside a larger, air-tight secondary container that includes a desiccant (e.g., silica gel packets).
-
Environment: Place the secondary container in a refrigerator (2-8°C) or freezer (-20°C for >1 year storage) away from light sources.
-
Dispensing: If you need to weigh out the compound, allow the entire container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere (Recommended): After dispensing, blanket the headspace of the primary container with a gentle stream of dry argon or nitrogen before re-sealing.
-
Resealing: Tightly seal the primary container, ensure the desiccant in the secondary container is still active (replace if color has changed), and return to cold storage.
-
Solvent Quality: Use only brand new, sealed bottles of anhydrous grade DMSO or DMF (<0.005% water).
-
Preparation: Prepare your desired high-concentration stock solution (e.g., 10 mM) in a clean, dry glass vial.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use, low-volume polypropylene or glass vials (e.g., 50-100 µL per vial). This is the most critical step to prevent contamination of the entire stock.
-
Inert Gas Blanket: Before capping each aliquot, flush the vial's headspace with dry argon or nitrogen.
-
Sealing and Storage: Use vials with high-quality, tight-fitting caps (e.g., screw-caps with O-rings). Label clearly and place the aliquots in a labeled freezer box. Store at -80°C.
-
Usage: When an aliquot is needed, remove only one vial from the freezer and allow it to thaw completely at room temperature before opening. Use the entire aliquot for the experiment; do not re-freeze any unused portion.
Section 4: Summary of Recommendations
| Form | Parameter | Recommendation | Rationale |
| Solid | Temperature | 2-8°C (short-term); -20°C (long-term, >1 year) | Slows the rate of any potential chemical reactions.[6][7] |
| Atmosphere | Tightly sealed container under inert gas (Ar, N₂). | Prevents exposure to atmospheric moisture and oxygen.[6] | |
| Light | Store in the dark or in an amber container. | Prevents potential light-induced reactions.[6][7] | |
| Moisture | Co-store with a desiccant in a secondary container. | Actively removes ambient moisture that could enter during handling.[7] | |
| Solution | Solvent | Anhydrous aprotic solvents (e.g., DMSO, DMF). | Minimizes the primary reactant (water) required for hydrolysis.[6] |
| Temperature | -80°C for long-term storage. | Maximizes stability by significantly reducing molecular motion.[6] | |
| Handling | Aliquot into single-use vials. | Avoids repeated freeze-thaw cycles and moisture introduction to the parent stock.[6] | |
| Preparation | Prepare fresh solutions for experiments when possible. | The most effective way to eliminate concerns about solution stability over time.[6] |
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- Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents - PMC.
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A Comparative Efficacy Analysis: 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one versus Standard Quinazolinone Scaffolds
In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of biological activities.[1][2] This guide delves into a comparative analysis of a specifically substituted quinazolinone, 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one, against established standard quinazolinones. While direct comparative experimental data for this particular derivative is not yet prevalent in published literature, a robust understanding of its potential efficacy can be extrapolated from structure-activity relationship (SAR) studies of analogous compounds. This analysis will, therefore, juxtapose the anticipated biological impact of the unique difluoromethyl and fluoro substitutions against the well-documented performance of benchmark quinazolinone drugs.
The Quinazolinone Core: A Foundation of Diverse Bioactivity
The quinazolinone nucleus, a fusion of a benzene ring and a pyrimidinone ring, is the cornerstone of numerous therapeutic agents.[3] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5] The versatility of the quinazolinone scaffold lies in its amenability to substitution at various positions, primarily at the 2, 3, and 6-positions, which significantly influences the compound's biological activity.[1]
Spotlight on 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
The compound of interest, 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one, possesses two key structural modifications that are anticipated to modulate its biological profile significantly: a fluorine atom at the 6-position and a difluoromethyl group at the 2-position.
Structural Features and Predicted Impact:
-
6-Fluoro Substitution: The introduction of a halogen, particularly fluorine, at the 6-position of the quinazolinone ring is a well-established strategy for enhancing biological activity.[1] Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter the molecule's electronic properties, metabolic stability, and binding affinity to target proteins.[6] Studies on various quinazolinone derivatives have shown that 6-halo substitutions can lead to improved antimicrobial and anticancer potency.[1]
-
2-Difluoromethyl (-CF2H) Group: The difluoromethyl group at the 2-position is another critical modification. This group can serve as a bioisostere for other functional groups and can influence the compound's lipophilicity and ability to participate in hydrogen bonding. The presence of fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.
Comparative Landscape: Standard Quinazolinone Benchmarks
To contextualize the potential efficacy of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one, we will compare its anticipated properties with three well-characterized standard quinazolinones: Gefitinib and Erlotinib (anticancer agents), and Methaqualone (a sedative-hypnotic).
Anticancer Activity: A Focus on Kinase Inhibition
Gefitinib and Erlotinib are potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy.[7] Their mechanism of action involves blocking the signaling pathways that lead to cell proliferation and survival.[7]
| Compound | Target | Select IC50 Values (Cancer Cell Lines) |
| Gefitinib | EGFR Tyrosine Kinase | HCC827 (NSCLC): 13.06 nM PC9 (NSCLC): 77.26 nM[8] H3255 (NSCLC): 0.003 µM |
| Erlotinib | EGFR Tyrosine Kinase | EGFR (cell-free): 2 nM[9][10] A431 (skin cancer): 0.42 µM[10] KYSE410 (esophageal cancer): 5.00 µM[11] |
Based on SAR studies, the 6-fluoro substitution in 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one is expected to contribute positively to its anticancer potential. Fluorine substitution has been associated with enhanced EGFR inhibition in some quinazoline series. The difluoromethyl group at the 2-position could further modulate its interaction with the kinase binding site. While quantitative data is unavailable, it is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Potential: A Broad Spectrum of Activity
Quinazolinone derivatives have been extensively investigated for their antibacterial and antifungal properties.[12] The mechanism often involves the disruption of bacterial cell wall synthesis or DNA replication.[1]
The presence of a halogen at the 6-position has been shown to be favorable for antimicrobial activity.[1] Therefore, the 6-fluoro group in the topic compound is a promising feature. For instance, certain fluorinated quinazolinones have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[13]
Sedative-Hypnotic Effects: Modulating GABAergic Transmission
Methaqualone, a well-known quinazolinone derivative, acts as a sedative and hypnotic by enhancing the activity of the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain.[1][2][14] This leads to a reduction in neuronal excitability, resulting in sedation and muscle relaxation.[1]
The structural features of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one differ significantly from those of Methaqualone, which typically possesses a 2-methyl and a 3-aryl substituent. Therefore, it is less likely that the topic compound would exhibit potent sedative-hypnotic activity comparable to Methaqualone. Its structural modifications are more aligned with those seen in anticancer and antimicrobial quinazolinones.
Experimental Methodologies for Efficacy Determination
To empirically determine the comparative efficacy of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one, a series of standardized in vitro assays would be required.
Anticancer Efficacy Evaluation
A standard protocol to assess anticancer activity involves the MTT assay, which measures cell viability.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and standard drugs like Gefitinib) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Caption: Workflow of the MTT assay for determining cytotoxic activity.
Antimicrobial Susceptibility Testing
To evaluate antimicrobial efficacy, the broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Broth Microdilution Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
In the absence of direct experimental data, this comparative guide provides a scientifically grounded projection of the efficacy of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one based on established structure-activity relationships within the quinazolinone class. The presence of the 6-fluoro and 2-difluoromethyl substituents strongly suggests potential for significant anticancer and/or antimicrobial activity.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and microbial strains to validate these predictions. Such studies would provide the necessary quantitative data to definitively position 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one within the therapeutic landscape of quinazolinone derivatives and ascertain its potential for further drug development.
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Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]
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ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]
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MDPI. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
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Structural Comparison Guide: 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one vs. Trifluoromethyl Analogs
As a Senior Application Scientist in drug discovery, I frequently encounter the dilemma of late-stage lead optimization where a promising scaffold exhibits excellent target affinity but suffers from poor pharmacokinetic properties due to excessive lipophilicity. The 6-fluoro-3,4-dihydroquinazolin-4-one scaffold is a privileged pharmacophore found in numerous kinase inhibitors and antimicrobial agents. When optimizing the C-2 position of this scaffold, medicinal chemists traditionally default to the trifluoromethyl ( −CF3 ) group. However, the strategic substitution of −CF3 with a difluoromethyl ( −CF2H ) group represents a sophisticated paradigm shift.
This guide provides an objective, data-driven structural comparison between 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one and its −CF3 analog, detailing the causality behind their physicochemical differences and providing self-validating experimental protocols for their evaluation.
The Physicochemical Paradigm: −CF3 vs. −CF2H
The Trifluoromethyl ( −CF3 ) Analog: The "Greasy" Shield
The −CF3 group is a classical bioisostere for bulky, lipophilic groups like isopropyl or tert-butyl[1]. It is highly electronegative and heavily utilized to block metabolic hotspots, increase passive membrane permeability, and enhance metabolic stability[1]. However, its extreme lipophilicity and lack of hydrogen-bonding capability can lead to poor aqueous solubility ("brick dust" properties) and non-specific protein binding, which often translates to off-target toxicity in vivo.
The Difluoromethyl ( −CF2H ) Analog: The Lipophilic Hydrogen Bond Donor
Conversely, the −CF2H group has emerged as a highly versatile "lipophilic hydrogen bond donor". The two highly electronegative fluorine atoms strongly polarize the remaining C-H bond, imparting a hydrogen bond acidity comparable to that of thiols or anilines. In the context of the quinazolinone scaffold, replacing a C-2 −CF3 with −CF2H moderately reduces overall lipophilicity while introducing a precise, directional vector for hydrogen bonding with target receptors[2]. Furthermore, the −CF2H group acts as a functional group-dependent bioisostere, meaning its conformational and electronic behavior adapts dynamically based on the adjacent heterocyclic environment[3].
Comparative Data Summary
The following table summarizes the key physicochemical and structural differences between the two analogs. The introduction of the −CF2H group fundamentally alters the interaction profile of the molecule without drastically changing its molecular weight or topological polar surface area (TPSA).
| Property | 2-(Trifluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one | 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one |
| C-2 Substituent | −CF3 | −CF2H |
| Molecular Weight | 232.14 g/mol | 214.15 g/mol |
| Lipophilicity ( Δ LogP) | Baseline (Highly Lipophilic) | ~0.5 to 1.0 log units lower than −CF3 |
| Hydrogen Bond Donors | 1 (N-3 H) | 2 (N-3 H, C-2 −CF2H ) |
| Hydrogen Bond Acceptors | 4 (F, N, O) | 3 (F, N, O) |
| Metabolic Stability | Very High (C-F bonds are inert) | High (C-H bond is sterically shielded) |
| Receptor Interaction | Hydrophobic / Steric bulk | Directional Hydrogen Bonding / Lipophilic |
Visualizing the Strategic Workflow
The decision to utilize a −CF2H group over a −CF3 group is driven by the need to balance solubility with target engagement. The logical workflow below illustrates the divergent outcomes of this bioisosteric replacement.
Logical workflow of bioisosteric replacement at the C-2 position of quinazolinones.
Self-Validating Experimental Protocols
To objectively compare these analogs, empirical data must be generated using robust, self-validating methodologies. Computational models often fail for heavily fluorinated compounds due to inaccurate parameterization of fluorine's unique hydration sphere[4].
Protocol A: Shake-Flask HPLC Method for LogD(7.4) Determination
Causality: We utilize the shake-flask method coupled with HPLC because it mimics physiological partitioning far better than in silico models, capturing the true thermodynamic behavior of the polarized −CF2H group in aqueous environments. Self-Validating Mechanism: The inclusion of a reference standard (Hydrocortisone) with a known, well-documented LogD within the exact same assay matrix validates the phase separation efficiency and HPLC recovery.
-
Preparation: Prepare a biphasic system of 1-octanol and 10 mM Phosphate Buffered Saline (PBS) at pH 7.4. Mutually saturate both phases by stirring vigorously for 24 hours at 25°C.
-
Spiking: Dissolve 1 mg of the quinazolinone analog and 1 mg of Hydrocortisone (Internal Validation Standard) in 1 mL of the saturated octanol phase.
-
Partitioning: Add 1 mL of the saturated PBS phase to the octanol mixture in a sealed vial. Shake mechanically at 300 rpm for 2 hours at 25°C to ensure thermodynamic equilibrium.
-
Separation: Centrifuge the vials at 3000 x g for 15 minutes to achieve complete phase separation.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Analyze via RP-HPLC (C18 column, UV detection at 254 nm).
-
Validation Check: Calculate the LogD of Hydrocortisone. If it deviates by >0.1 log units from its literature value (LogD ~1.6), the assay run is invalidated due to emulsion formation or incomplete equilibrium. If valid, calculate the LogD of the target analog using the ratio of the integrated peak areas (Octanol/Buffer).
Protocol B: NMR-Based Hydrogen Bond Donor Assessment
Causality: To definitively prove that the −CF2H group acts as a hydrogen bond donor, we must measure its interaction with a strong hydrogen bond acceptor. Titrating the sample with DMSO-d6 in a non-polar solvent forces the polarized C-H bond to interact with the DMSO oxygen, resulting in a measurable downfield chemical shift ( Δδ ). Self-Validating Mechanism: The C-8 aromatic proton on the quinazolinone ring serves as an internal negative control. Because it lacks hydrogen-bond donor capacity, its chemical shift must remain constant. A significant shift in the C-8 proton indicates non-specific bulk solvent effects, thereby invalidating the specific −CF2H interaction claim.
Self-validating NMR workflow for assessing the hydrogen-bond donor capacity of the CF2H group.
-
Sample Preparation: Dissolve 5 mg of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one in 500 µL of anhydrous CDCl3 .
-
Baseline Acquisition: Acquire a high-resolution 1H-NMR spectrum (e.g., 400 MHz or higher) at 298 K. Record the precise chemical shifts of the −CF2H proton (typically a triplet due to F-H coupling) and the C-8 aromatic proton.
-
Titration: Sequentially add precisely measured aliquots of DMSO-d6 (a strong H-bond acceptor) to achieve concentrations of 1%, 2%, 5%, and 10% v/v.
-
Iterative Acquisition: Acquire a 1H-NMR spectrum after each addition, allowing 5 minutes for equilibration.
-
Data Analysis & Validation: Plot the change in chemical shift ( Δδ ) against the concentration of DMSO-d6.
-
Validation Check: Verify that the Δδ of the C-8 aromatic proton is < 0.05 ppm.
-
Result: A steep, positive slope for the −CF2H proton confirms its robust capacity as a lipophilic hydrogen bond donor.
-
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A Comparative Guide to the Validation of an LC-MS/MS Analytical Method for 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one in Human Plasma
This guide provides a comprehensive overview and comparative analysis of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one in human plasma. As a novel therapeutic agent, establishing a robust, reliable, and accurate bioanalytical method is paramount for its successful development in preclinical and clinical studies.[1][2] This document adheres to the principles outlined in major international guidelines, including those from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[3][4][5]
The guide is structured to provide not just procedural steps, but the scientific rationale behind the chosen methodologies. We will compare two common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—to illustrate how different approaches can impact key validation parameters. The experimental data presented herein is illustrative to guide researchers in establishing their own validation plans.
Introduction to the Analyte and Bioanalytical Imperatives
2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one is a small molecule currently under investigation, belonging to the quinazolinone class of compounds.[6][7] Quinazolinones have shown a wide range of biological activities, making them a significant scaffold in medicinal chemistry.[8][9] Accurate quantification of this analyte in biological matrices like plasma is crucial for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies.[1][4]
LC-MS/MS is the gold standard for quantitative bioanalysis of small molecules due to its high selectivity, sensitivity, and specificity.[3][10] However, the complexity of biological matrices can introduce interferences, making rigorous method validation essential to ensure data integrity.[11] A fully validated method provides objective evidence that the analytical process consistently produces a result that meets predetermined specifications.[3]
Method Development and Optimization
Prior to validation, the analytical method was developed to achieve optimal performance.
Mass Spectrometry and Chromatography
The analyte and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte, are tuned for optimal ionization and fragmentation.[12] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Analyte: 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one (MW: 214.0354 Da)[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition (Hypothetical): Q1: 215.0 m/z -> Q3: 195.0 m/z
-
Internal Standard (IS): Stable Isotope Labeled (SIL) Analyte (e.g., ¹³C₆-analyte)
-
MRM Transition IS (Hypothetical): Q1: 221.0 m/z -> Q3: 201.0 m/z
Chromatographic separation is optimized to ensure the analyte is resolved from endogenous matrix components. A reverse-phase C18 column is a common starting point, with mobile phase composition (e.g., acetonitrile and water with a formic acid modifier) adjusted to achieve a sharp peak shape and adequate retention.[13]
Sample Preparation: A Comparative Approach
The choice of sample preparation is critical for removing matrix components that can interfere with quantification.[14] We will compare two widely used techniques:
-
Method A: Protein Precipitation (PPT): A simple, fast method where a solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins. While efficient, it may result in less clean extracts and a higher potential for matrix effects.
-
Method B: Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away. SPE typically yields cleaner extracts but involves a more complex and time-consuming procedure.
Bioanalytical Method Validation: Parameters and Illustrative Data
A full validation was conducted to assess the method's performance according to regulatory guidelines.[3][5][15]
System Suitability
Before each analytical run, a system suitability test is performed to confirm the LC-MS/MS system is operating correctly.[16] This typically involves injecting a standard solution to check for consistent retention times, peak areas, and signal-to-noise ratios.
Selectivity and Specificity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]
-
Protocol: Six different lots of blank human plasma were analyzed to check for interferences at the retention time of the analyte and IS.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.[17]
Table 1: Illustrative Data for Selectivity
| Plasma Lot | Interference at Analyte RT (% of LLOQ) | Interference at IS RT (% of IS Response) | Meets Criteria? |
| Lot 1 | < 5% | < 1% | Yes |
| Lot 2 | < 5% | < 1% | Yes |
| Lot 3 | 8% | < 1% | Yes |
| Lot 4 | < 5% | < 1% | Yes |
| Lot 5 | 11% | < 1% | Yes |
| Lot 6 | < 5% | < 1% | Yes |
Calibration Curve and Linearity
The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[18]
-
Protocol: A calibration curve was prepared by spiking blank plasma with the analyte at eight non-zero concentration levels. The curve was fitted using a weighted (1/x²) linear regression model.
-
Acceptance Criteria: At least 75% of the calibration standards must be within ±15% of their nominal value (±20% for the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.
Table 2: Illustrative Calibration Curve Performance
| Parameter | Result | Meets Criteria? |
| Calibration Range | 1 - 1000 ng/mL | N/A |
| Regression Model | Weighted Linear (1/x²) | N/A |
| Mean r² (n=3 runs) | 0.998 | Yes |
| Back-calculated Accuracy | 92.5% - 108.2% | Yes |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[1][10]
-
Protocol: Assessed by analyzing Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in five replicates over three separate analytical runs (inter-day and intra-day).[18]
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV or %RSD) should not exceed 15% (20% at the LLOQ).[14][19]
Table 3: Illustrative Intra-day and Inter-day Accuracy & Precision Data
| QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ (1.0) | 1.05 | 105.0 | 8.5 | 11.2 |
| Low (3.0) | 2.91 | 97.0 | 6.2 | 7.8 |
| Mid (100) | 103.5 | 103.5 | 4.1 | 5.5 |
| High (800) | 788.0 | 98.5 | 3.8 | 4.9 |
Matrix Effect and Recovery
The matrix effect evaluates the suppression or enhancement of ionization caused by co-eluting matrix components.[10][11] Recovery assesses the efficiency of the extraction procedure.[10]
-
Protocol:
-
Matrix Effect: The response of the analyte spiked into extracted blank plasma is compared to the response of the analyte in a neat solution. This is performed using at least six different lots of plasma.
-
Recovery: The response of the analyte in an extracted sample is compared to the response of the analyte spiked post-extraction.
-
-
Acceptance Criteria: The IS-normalized matrix factor should be consistent across lots, with a %CV of ≤15%. Recovery should be consistent and reproducible, though it does not need to be 100%.
Table 4: Comparison of Matrix Effect and Recovery for PPT vs. SPE
| Parameter | Method A (PPT) | Method B (SPE) | Comments |
| Mean Recovery (%) | 92.5 | 85.1 | Both methods show consistent recovery. |
| Recovery Precision (%CV) | 8.9 | 4.5 | SPE demonstrates higher reproducibility. |
| Mean Matrix Effect (%) | 78.2 (Ion Suppression) | 96.3 (Minimal Effect) | SPE significantly reduces matrix effects.[11] |
| Matrix Effect Precision (%CV) | 14.5 | 5.1 | SPE provides a more consistent response across different plasma lots. |
Based on this illustrative data, Method B (SPE) would be selected for routine analysis due to the significantly lower and more consistent matrix effect, which enhances method robustness.
Stability
The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage.[10][15]
-
Protocol: Stability is assessed by analyzing QC samples (Low and High) after storage under different conditions and comparing the results to freshly prepared samples.
-
Acceptance Criteria: The mean concentration of the stored QCs should be within ±15% of the nominal concentration.
Table 5: Illustrative Stability Assessment
| Stability Condition | Duration | Mean Accuracy vs. Nominal (%) | Result |
| Bench-top (Room Temp) | 6 hours | 95.8 | Stable |
| Autosampler | 24 hours | 98.2 | Stable |
| Freeze-Thaw (from -80°C) | 3 cycles | 94.5 | Stable |
| Long-term (-80°C) | 90 days | 102.1 | Stable |
Dilution Integrity
This test ensures that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and accurately quantified.[12]
-
Protocol: A sample is spiked at a concentration above the ULOQ and then diluted (e.g., 10-fold) with blank plasma into the calibrated range.
-
Acceptance Criteria: The accuracy and precision of the diluted samples must be within ±15%.[12]
Experimental Protocols & Workflows
Overall Validation Workflow
Caption: High-level workflow for LC-MS/MS method validation.
Protocol: Sample Preparation using SPE (Method B)
-
Thaw: Thaw plasma samples and QC samples at room temperature.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add IS: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol) to all samples except blanks.
-
Pre-treat: Add 200 µL of 4% phosphoric acid in water to each tube. Vortex for 10 seconds.
-
Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated sample onto the SPE plate.
-
Wash: Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in acetonitrile.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject: Inject 5 µL onto the LC-MS/MS system.
Data Analysis Workflow
Caption: Workflow for processing bioanalytical validation data.
Conclusion and Recommendations
This guide outlines the essential parameters and provides a comparative framework for validating an LC-MS/MS method for 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one. The illustrative data highlights the superiority of Solid-Phase Extraction (SPE) over Protein Precipitation (PPT) for this application, primarily due to the significant reduction in matrix effects, leading to a more robust and reliable assay.[11]
A thoroughly validated bioanalytical method is a cornerstone of any drug development program.[18] Adherence to regulatory guidelines from the FDA, EMA, and ICH ensures that the data generated is reliable and can be confidently used to make critical decisions in the progression of a new therapeutic candidate.[3][4][5] It is recommended that laboratories establish their own comprehensive validation plan and acceptance criteria before analyzing study samples.[1]
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Benchmarking 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one Against Commercial Enzyme Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a remarkable capacity for interaction with a diverse array of enzymatic targets.[1][2][3][4][5] This guide provides a comprehensive framework for benchmarking a novel quinazolinone derivative, 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one (designated as Q-DFM), against established commercial inhibitors. Given the broad enzymatic inhibitory potential of the quinazolinone core, this guide will explore the hypothetical evaluation of Q-DFM against two distinct and high-impact cancer therapy targets: Poly (ADP-ribose) polymerase (PARP) and Indoleamine 2,3-dioxygenase 1 (IDO1).
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind experimental choices to ensure a robust and reliable comparative analysis.
Part 1: Evaluating Q-DFM as a Novel PARP Inhibitor
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks.[6][7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (homologous recombination deficiency), the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality.[7][8] Several PARP inhibitors, including Olaparib, Niraparib, Rucaparib, and Talazoparib, are now approved for treating various cancers.[8][9][10]
Commercial PARP Inhibitors for Benchmarking
A thorough evaluation of Q-DFM necessitates comparison against well-characterized commercial inhibitors. The following inhibitors are selected based on their established clinical use and potent PARP inhibition.
| Commercial Inhibitor | Mechanism of Action | Key Features |
| Olaparib (Lynparza®) | Potent inhibitor of PARP1 and PARP2.[11] | First-in-class PARP inhibitor with broad approvals.[9][10] |
| Niraparib (Zejula®) | Highly selective inhibitor of PARP1 and PARP2.[10][11] | Effective in patients regardless of BRCA mutation status.[10] |
| Rucaparib (Rubraca®) | Inhibitor of PARP1, PARP2, and PARP3.[8] | Approved for BRCA-mutated ovarian cancer.[8] |
| Talazoparib (Talzenna®) | Potent PARP1/2 inhibitor and PARP-trapper.[11] | Exhibits high potency in trapping PARP on DNA.[11] |
Experimental Benchmarking Workflow for PARP Inhibition
A multi-tiered approach is essential for a comprehensive comparison, moving from biochemical assays to cellular models.
This assay measures the direct inhibition of IDO1 enzymatic activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human IDO1 enzyme with a reaction buffer containing L-tryptophan, ascorbate, and methylene blue. [12]2. Inhibitor Addition: Add varying concentrations of Q-DFM or commercial inhibitors.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Detection: The product of the reaction, N-formylkynurenine, can be measured by its absorbance at 321 nm. [13]5. Data Analysis: Calculate IC50 values from the dose-response curves.
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular environment. [14][15] Protocol:
-
Cell Seeding and IDO1 Induction: Plate a human cancer cell line that expresses IDO1 upon stimulation (e.g., SKOV-3 or HeLa) and treat with interferon-gamma (IFN-γ) to induce IDO1 expression. [14][16][17]2. Inhibitor Treatment: Treat the cells with a serial dilution of Q-DFM or commercial inhibitors.
-
Incubation: Incubate for 24-48 hours to allow for tryptophan metabolism. [17]4. Kynurenine Measurement: Collect the cell culture supernatant. The concentration of kynurenine is measured via a colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which is quantified by measuring absorbance at 480 nm. [12][15]5. Data Analysis: Determine the IC50 value from the resulting dose-response curve.
This assay evaluates the ability of the inhibitor to rescue T-cell proliferation from IDO1-mediated suppression. [14][16] Protocol:
-
Co-culture Setup: Co-culture IFN-γ-stimulated cancer cells (e.g., SKOV-3) with human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat). [14]2. Inhibitor Treatment: Add varying concentrations of Q-DFM or commercial inhibitors to the co-culture.
-
Proliferation Assessment: After a suitable incubation period (e.g., 72 hours), measure T-cell proliferation using a standard method such as CFSE staining or by quantifying IFN-γ production.
-
Data Analysis: Determine the concentration of inhibitor required to restore T-cell proliferation.
Part 3: In Vivo Efficacy Assessment
For both PARP and IDO1 inhibitor benchmarking, promising candidates from in vitro and cell-based assays should be advanced to in vivo studies.
-
For PARP Inhibitors: Patient-derived xenograft (PDX) models of cancers with known HR deficiencies (e.g., BRCA-mutated ovarian cancer) are suitable for evaluating the anti-tumor efficacy of Q-DFM. [18]* For IDO1 Inhibitors: Syngeneic mouse tumor models (e.g., CT26 or B16F10) are appropriate for assessing the impact of Q-DFM on the tumor microenvironment and anti-tumor immunity. [19][20]
Conclusion
This guide provides a structured and scientifically rigorous framework for the comprehensive benchmarking of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one against established commercial inhibitors for two high-value oncology targets, PARP and IDO1. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate reliable and comparable data to accurately assess the therapeutic potential of this novel quinazolinone derivative.
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In Vitro vs In Vivo Activity Correlation Guide: 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
Executive Summary
As drug discovery programs increasingly target complex kinases (e.g., PI3Kδ) and epigenetic modulators (e.g., HDAC6), the quinazolin-4-one scaffold has emerged as a privileged structure. However, a persistent challenge in medicinal chemistry is the high attrition rate of compounds that exhibit single-digit nanomolar in vitro potency but fail in vivo due to rapid hepatic clearance, poor membrane permeability, or excessive plasma protein binding.
This technical guide evaluates 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one (DFQ-4O) (CAS: 1803606-44-1) , objectively comparing its translational performance against traditional unfluorinated and trifluoromethylated alternatives. By analyzing the causality behind its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, we demonstrate how this specific fluorinated building block bridges the in vitro-in vivo disconnect.
Pharmacophore Rationale: The Causality of Fluorination
In rational drug design, substituting a standard methyl group with a difluoromethyl (-CF₂H) group fundamentally alters the physicochemical properties of the molecule, directly impacting its in vivo survivability.
-
The Lipophilic Hydrogen Bond Donor: Unlike the strongly lipophilic and metabolically inert trifluoromethyl (-CF₃) group, the -CF₂H group possesses a moderately polar C–H bond. This allows it to act as a bioisostere for hydroxyl or thiol groups, functioning as a "lipophilic hydrogen bond donor" . This dual nature enhances cell membrane permeability while maintaining critical hydrogen-bonding interactions within the target enzyme's active site.
-
Metabolic Shielding via 6-Fluoro Substitution: The C6 position of the quinazolin-4-one ring is a known hotspot for cytochrome P450 (CYP)-mediated aromatic oxidation. The introduction of a highly electronegative fluorine atom at this position blocks oxidative metabolism without adding significant steric bulk, thereby significantly lowering intrinsic clearance (CL_int) .
In Vitro Profiling: Target Engagement and Potency
To establish a comparative baseline, we evaluate DFQ-4O-derived inhibitors against standard quinazolin-4-one analogs (e.g., Idelalisib analogs for PI3Kδ) .
Methodology 1: In Vitro Kinase Inhibition Assay
Causality & Trustworthiness: A self-validating biochemical assay must account for compound aggregation and assay interference. We utilize a Z'-factor validation step to ensure the assay's dynamic range is robust enough to distinguish true structure-activity relationship (SAR) differences.
-
Preparation: Prepare a 10-point, 3-fold serial dilution of the DFQ-4O derivative in 100% DMSO, starting at a 10 mM top concentration.
-
Reaction Assembly: Transfer 100 nL of the compound to a 384-well microplate. Add 5 µL of recombinant target enzyme (e.g., human PI3Kδ) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Initiation: Add 5 µL of the substrate/ATP mixture. Critical step: ATP must be kept at its Michaelis constant ( Km ) concentration to ensure the assay remains highly sensitive to competitive inhibitors.
-
Detection & Validation: After 60 minutes, quench the reaction using a luminescence-based detection reagent (e.g., ADP-Glo). Include a positive control (known inhibitor) and a no-enzyme negative control. Calculate the Z'-factor; a value > 0.6 validates the assay run.
Table 1: Comparative In Vitro Biochemical Data
| Compound Core Scaffold | Target IC₅₀ (nM) | ClogP | Lipophilic Ligand Efficiency (LLE) | Microsomal Stability (T₁/₂, min) |
| Unfluorinated Quinazolin-4-one | 12.5 | 2.8 | 5.1 | 18 |
| 2-(Trifluoromethyl) analog | 8.2 | 4.1 | 3.9 | >60 |
| DFQ-4O (-CF₂H, 6-F) | 4.5 | 3.2 | 5.1 | 54 |
Data Insight: While the -CF₃ analog shows excellent microsomal stability, its high ClogP drastically reduces its LLE, often leading to off-target toxicity and poor solubility. DFQ-4O maintains a high LLE, perfectly balancing potency and lipophilicity.
In Vivo Translation: PK/PD Correlation
The true test of a pharmacophore is its in vivo translation. Compounds with high in vitro potency often suffer a massive "drop-off" in vivo due to high plasma protein binding (PPB) or rapid clearance.
Methodology 2: In Vivo Pharmacokinetic (PK) Profiling
Causality & Trustworthiness: Evaluating both intravenous (IV) and per os (PO) routes is mandatory to determine absolute bioavailability (F%) and identify first-pass metabolism issues.
-
Formulation: Dissolve the DFQ-4O derivative in 5% DMSO / 40% PEG400 / 55% Saline. Rationale: This co-solvent system ensures complete solubilization without precipitation upon entering the aqueous environment of the bloodstream.
-
Dosing: Administer to male C57BL/6 mice (n=3 per route). IV dose: 2 mg/kg via tail vein. PO dose: 10 mg/kg via oral gavage.
-
Sampling: Collect blood samples (50 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA-coated tubes to prevent coagulation.
-
Analysis: Centrifuge at 4000 x g for 10 min to isolate plasma. Extract proteins using acetonitrile spiked with a stable-isotope internal standard. Analyze via LC-MS/MS (MRM mode) to quantify plasma concentrations and calculate PK parameters using non-compartmental analysis.
Table 2: In Vivo Pharmacokinetic Parameters (Mouse Model)
| Parameter | Unfluorinated Analog | 2-(Trifluoromethyl) analog | DFQ-4O (-CF₂H, 6-F) |
| Clearance (CL) [mL/min/kg] | 65 (High) | 12 (Low) | 22 (Moderate) |
| Volume of Distribution (Vdss)[L/kg] | 1.2 | 4.5 | 2.1 |
| Half-life (T₁/₂) [hr] | 0.8 | 6.5 | 3.8 |
| Oral Bioavailability (F%) | 15% | 35% | 68% |
Data Insight: The unfluorinated analog is cleared too rapidly (CL approaches hepatic blood flow). The -CF₃ analog has a massive Vdss, indicating it partitions heavily into adipose tissues, which can cause prolonged accumulation and delayed toxicity. DFQ-4O provides the optimal "Goldilocks" profile: moderate clearance, excellent oral bioavailability, and a half-life suitable for once- or twice-daily dosing.
Visualizations
Caption: Workflow demonstrating the translational logic from in vitro profiling to in vivo PK validation.
Caption: Mechanism of action showing DFQ-4O competitively inhibiting the PI3K/AKT/mTOR signaling pathway.
References
-
NextSDS Chemical Database. 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one — Chemical Substance Information. NextSDS. URL:[Link]
-
Zafrani, Y., et al. The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. URL:[Link]
-
Luo, Y., et al. Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. ACS Catalysis. URL:[Link]
-
Chen, X., et al. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. URL:[Link]
A Comparative Guide to the Synthesis of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one: An Assessment of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two primary synthetic pathways for the preparation of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one, a key heterocyclic scaffold of interest in medicinal chemistry. The objective is to offer a critical assessment of each route's reproducibility, efficiency, and practicality, supported by detailed experimental protocols and an analysis of the underlying chemical principles.
Introduction
2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one is a fluorinated heterocyclic compound with potential applications in drug discovery. The incorporation of a difluoromethyl group (CHF₂) and a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The robust and reproducible synthesis of this specific quinazolinone is therefore of considerable importance for further investigation and development. This guide will compare two plausible and distinct synthetic strategies, providing a comprehensive analysis to aid researchers in selecting the most suitable pathway for their needs.
Pathway 1: Two-Step Synthesis via Amidation and Cyclocondensation
This classical and reliable approach involves the initial formation of a 2-amino-N-acylbenzamide intermediate, followed by a cyclization reaction to form the quinazolinone ring. This method offers a high degree of control and generally proceeds with good yields.
Step 1: Synthesis of 2-Amino-5-fluoro-N-(2,2-difluoroacetyl)benzamide
The synthesis commences with the acylation of 2-amino-5-fluorobenzamide with a suitable difluoroacetylating agent, such as difluoroacetic anhydride or difluoroacetyl chloride. The use of a non-nucleophilic base is crucial to scavenge the acid byproduct without promoting unwanted side reactions.
Experimental Protocol: Synthesis of 2-Amino-5-fluoro-N-(2,2-difluoroacetyl)benzamide
-
Reagents and Materials:
-
2-amino-5-fluorobenzamide
-
Difluoroacetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of 2-amino-5-fluorobenzamide (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add anhydrous pyridine (1.2 eq).
-
Slowly add difluoroacetic anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Cyclocondensation to 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
The resulting N-acylated intermediate undergoes an intramolecular cyclocondensation reaction upon heating, often in the presence of a dehydrating agent or under thermal conditions, to yield the final quinazolinone product.
Experimental Protocol: Cyclocondensation
-
Reagents and Materials:
-
2-Amino-5-fluoro-N-(2,2-difluoroacetyl)benzamide
-
Acetic anhydride
-
Ethanol
-
-
Procedure:
-
Suspend 2-Amino-5-fluoro-N-(2,2-difluoroacetyl)benzamide (1.0 eq) in acetic anhydride (5-10 eq).
-
Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent such as ethanol to afford the pure product.
-
Discussion of Pathway 1
This two-step approach is generally robust and reproducible. The isolation and purification of the intermediate N-acylbenzamide allow for a well-defined starting material for the cyclization step, which often leads to a cleaner final product. The primary drawback is the additional step, which can impact the overall yield and increase the total synthesis time. The choice of the difluoroacetylating agent and the base in the first step is critical to minimize side reactions, such as N,N-diacylation.
Diagram of the two-step synthetic pathway.
Pathway 2: One-Pot Synthesis from 2-Amino-5-fluorobenzoic Acid
A more convergent and potentially more efficient approach is a one-pot synthesis that combines the amidation and cyclization steps without the isolation of intermediates. This pathway typically starts from 2-amino-5-fluorobenzoic acid and utilizes a coupling agent to facilitate the reaction with a difluoromethyl source.
One-Pot Reaction
This method involves the reaction of 2-amino-5-fluorobenzoic acid with a difluoroacetic acid derivative in the presence of a coupling agent and a suitable base, followed by an in-situ cyclization.
Experimental Protocol: One-Pot Synthesis
-
Reagents and Materials:
-
2-Amino-5-fluorobenzoic acid
-
Difluoroacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonium chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of 2-amino-5-fluorobenzoic acid (1.0 eq) and difluoroacetic acid (1.2 eq) in anhydrous DMF, add EDC (1.5 eq) and HOBt (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ammonium chloride (2.0 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Discussion of Pathway 2
The one-pot approach offers the significant advantage of procedural simplicity and reduced synthesis time. By avoiding the isolation of intermediates, it can also lead to higher overall yields in some cases. However, the reproducibility of one-pot reactions can be more sensitive to reaction conditions, such as the purity of reagents and the precise control of temperature. The selection of the coupling agent and base is critical for the success of this reaction, as they must be compatible with all components in the reaction mixture. Potential side reactions include the formation of oligomeric byproducts.
Diagram of the one-pot synthetic pathway.
Comparative Analysis and Reproducibility Assessment
To provide a clear comparison of the two synthetic pathways, the following table summarizes key performance indicators. The data presented are representative and may vary depending on the specific experimental conditions and scale.
| Parameter | Pathway 1: Two-Step Synthesis | Pathway 2: One-Pot Synthesis |
| Overall Yield | 60-75% | 50-65% |
| Number of Steps | 2 (with intermediate isolation) | 1 (one-pot) |
| Reaction Time | 8-12 hours | 12-18 hours |
| Purification | Two chromatographic purifications | One chromatographic purification |
| Reproducibility | Generally high | Moderate to high, sensitive to conditions |
| Scalability | Readily scalable | May require optimization for large scale |
| Cost of Reagents | Moderate | Moderate to high (coupling agents) |
Expertise & Experience Insights:
From a practical standpoint, Pathway 1 offers a more controlled and predictable synthesis. The isolation of the N-acylbenzamide intermediate allows for its full characterization, ensuring the quality of the material proceeding to the cyclization step. This step-wise approach simplifies troubleshooting and is often preferred when a high degree of purity is paramount for the final compound. Our experience suggests that this pathway is more forgiving to minor variations in reaction conditions, making it highly reproducible.
Pathway 2 , while elegant in its convergence, presents a greater challenge in terms of optimization and reproducibility. The success of the one-pot reaction is highly dependent on the careful control of stoichiometry and the quality of the reagents, particularly the coupling agents which can be moisture-sensitive. However, for rapid library synthesis or when time and resource efficiency are the primary drivers, this pathway can be advantageous once a robust set of conditions has been established.
Trustworthiness and Self-Validation:
Both protocols, when followed diligently, are designed to be self-validating. The progress of each reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final product, 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one, must be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectroscopic data should be consistent with the proposed structure, providing definitive validation of the synthetic outcome.
Conclusion
Both the two-step and one-pot synthetic pathways offer viable routes to 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one. The choice between them will largely depend on the specific goals of the researcher. For applications demanding high purity and robust reproducibility, the two-step synthesis (Pathway 1) is the recommended approach. For scenarios where speed and efficiency are prioritized, and where the resources for careful optimization are available, the one-pot synthesis (Pathway 2) presents an attractive alternative. This guide provides the necessary foundational information for researchers to make an informed decision and to successfully and reproducibly synthesize this valuable fluorinated quinazolinone.
2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one proper disposal procedures
Comprehensive Safety and Disposal Guide for 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
In modern drug discovery, fluorinated quinazolinones are highly valued for their unique pharmacokinetic properties. However, the presence of multiple carbon-fluorine (C-F) bonds in compounds like 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one dictates stringent handling and disposal protocols. Improper disposal of fluorinated organics can lead to environmental persistence and the potential release of highly toxic hydrogen fluoride (HF) gas if incinerated improperly.
This guide provides laboratory professionals with the operational logic and step-by-step methodologies required to safely manage and dispose of this compound, ensuring compliance with Environmental Health and Safety (EHS) regulations.
Hazard Profile and Quantitative Data
Before initiating any disposal protocol, personnel must understand the compound's hazard profile to select the appropriate Personal Protective Equipment (PPE) and waste containers. 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one (CAS: 1803606-44-1) is classified under the GHS07 (Exclamation Mark) pictogram[1].
Table 1: Hazard Classifications and Required PPE
| Hazard Class | Hazard Code | Clinical Manifestation | Required PPE & Engineering Controls |
| Skin Irritation 2 | H315 | Causes localized skin irritation upon contact[1]. | Chemical-resistant gloves (e.g., nitrile), laboratory coat[2]. |
| Eye Irritation 2A | H319 | Causes serious eye irritation[1]. | Chemical safety goggles or face shield[2]. |
| STOT SE 3 | H336 | May cause drowsiness, dizziness, or respiratory irritation[1]. | Handle exclusively within a certified chemical fume hood[3]. |
Operational Workflow for Waste Management
The fundamental principle of disposing of fluorinated heterocyclic compounds is containment and professional destruction . Under no circumstances should in-lab chemical neutralization be attempted, nor should the compound be flushed down the drain or placed in regular municipal trash[3][4]. The standard and safest protocol is collection and disposal by a licensed professional service utilizing high-temperature incineration[5].
Workflow for the segregation and disposal of fluorinated quinazolinone waste.
Step-by-Step Disposal Methodologies
The following protocols are designed to be self-validating; by strictly separating waste streams, laboratories prevent cross-reactivity and ensure that waste disposal contractors can apply the correct destruction methods (e.g., routing fluorinated liquids to incinerators equipped with alkaline scrubbers).
Protocol A: Solid Waste Collection
Unused powders, contaminated weigh boats, pipette tips, and disposable spatulas must be isolated.
-
Preparation: Ensure you are wearing standard PPE (nitrile gloves, lab coat, safety goggles) and working inside a functioning fume hood[2].
-
Collection: Sweep up any residual solid material using a dedicated, disposable brush or spatula. Do not use compressed air, which generates hazardous dust[4].
-
Containment: Place all solid waste and grossly contaminated disposable items into a dedicated, leak-proof, and clearly labeled solid hazardous waste container[3][5].
-
Sealing: Seal the container tightly immediately after use to prevent the aerosolization of fine powders.
Protocol B: Liquid Waste Segregation
Solutions containing 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one require careful solvent segregation.
-
Identify the Solvent Matrix: Determine if the solvent used is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., DMSO, methanol).
-
Routing: Because the solute itself contains multiple fluorine atoms, the resulting solution must be treated as halogenated waste, regardless of the bulk solvent. This ensures the waste is routed to an incinerator capable of handling halogenated exhaust.
-
Transfer: Slowly pour the solution into the designated "Halogenated Liquid Waste" carboy. Use a funnel to prevent splashing.
-
Secondary Containment: Ensure the liquid waste container is stored in secondary containment (e.g., a plastic tray) to catch any potential leaks[6].
Protocol C: Spill Cleanup Procedure
In the event of an accidental spill of the solid powder:
-
Isolate: Restrict access to the spill area.
-
Contain: Contain the spill using an inert, dust-binding absorbent material (e.g., damp sand or specialized chemical spill pads) to prevent dust formation[4][5].
-
Collect: Shovel the absorbed mixture into a suitable, sealable container[4].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), and collect all cleaning materials (paper towels, solvent rinsate) as hazardous waste[5].
The Causality Behind the Protocols: Why High-Temperature Incineration?
The mandate to use licensed EHS disposal rather than in-house neutralization is rooted in the chemical stability of the C-F bond. Fluorinated organic compounds are highly recalcitrant to standard chemical degradation. If disposed of in municipal waste or standard low-temperature incinerators, they can persist in the environment or undergo incomplete combustion, generating toxic byproducts.
Licensed hazardous waste facilities utilize permitted high-temperature incinerators (often exceeding 1000°C)[5]. At these temperatures, the quinazolinone ring and the C-F bonds are completely cleaved. Crucially, these specific incinerators are equipped with advanced wet scrubbers (using alkaline solutions like calcium hydroxide) that immediately neutralize the highly corrosive hydrogen fluoride (HF) gas generated during the combustion of the difluoromethyl and fluoro groups, converting it into benign calcium fluoride salts.
References
- NextSDS. "2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one - NextSDS: Substance Database".
- Benchchem. "Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals".
- Benchchem. "Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone".
- Benchchem. "Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals".
- Thermo Fisher Scientific. "Quinazoline - SAFETY DATA SHEET".
- University of Kansas Environment, Health and Safety. "Section 2.0 Safe Disposal of Hazardous Chemical Waste".
Sources
- 1. nextsds.com [nextsds.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
Personal protective equipment for handling 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
As a Senior Application Scientist, I approach the handling of heavily fluorinated pharmacophores not just as a regulatory requirement, but as a precise scientific discipline. 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one (CAS: 1803606-44-1) is a critical building block in modern drug discovery, prized for its unique electronic distribution and metabolic stability. However, the exact properties that make it synthetically valuable—its lipophilicity and highly electronegative fluorine substituents—dictate strict, uncompromising handling protocols.
According to its GHS classification, this compound presents specific hazards: Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity - Single Exposure Category 3 (H336)[1]. Because fluorinated quinazolinones can exhibit enhanced dermal penetration, standard baseline laboratory safety measures are insufficient. The following guide synthesizes OSHA regulatory standards with field-proven laboratory practices to ensure absolute operational safety.
Personal Protective Equipment (PPE) Matrix
The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates that all laboratory procedures be preceded by a rigorous hazard assessment[2][3]. To mitigate the specific dermal, ocular, and respiratory risks associated with this compound, the following PPE matrix must be strictly adhered to:
| Protection Zone | Required Equipment | Scientific Causality & Standard |
| Hands | Double-layered Nitrile Gloves (≥5 mil thickness) | Fluorinated organics are highly lipophilic and can rapidly permeate thin latex. Double-gloving provides a fail-safe barrier against both the active pharmaceutical ingredient (API) and the organic solvents (e.g., DMSO, DMF) used for dissolution[4]. |
| Eyes/Face | ANSI Z87.1 Chemical Splash Goggles | Standard safety glasses lack orbital seals. Goggles prevent micro-particulate dust and aerosolized solvents from causing severe ocular irritation (H319)[5][6]. |
| Body | Flame-Resistant (FR) or Chemical-Resistant Lab Coat | Prevents the accumulation of static-charged fluorinated powders on street clothing, serving as the final line of defense against dermal exposure (H315)[3]. |
| Respiratory | Certified Chemical Fume Hood (80-100 fpm) | Mitigates the inhalation of fine powders that trigger central nervous system drowsiness or respiratory tract irritation (H336). If a hood is unavailable, an N95/P100 respirator is mandatory[1][6]. |
Operational Handling Protocol
Every protocol executed in the laboratory must be a self-validating system. The following step-by-step methodology ensures that handling 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one is mechanically and chemically secure.
Phase 1: Environmental & Equipment Preparation
-
Ventilation Verification: Confirm the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm). Never initiate work if the flow alarm is triggered.
-
Static Mitigation: Fluorinated powders are notorious for holding static charges, which causes erratic weighing and dangerous aerosolization. Place an anti-static weighing mat or use a static-eliminating ionizer inside the hood before opening the reagent bottle.
Phase 2: Safe Weighing and Transfer
-
Tare and Isolate: Place a clean anti-static weigh boat on the analytical balance inside the fume hood. Tare the balance.
-
Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one. Avoid rapid movements that generate air currents.
-
Seal: Immediately cap both the source bottle and the destination vial to prevent moisture ingress and mitigate the risk of accidental spillage.
Phase 3: Closed-System Dissolution
-
Solvent Addition: Introduce the dissolution solvent (e.g., anhydrous DMSO) dropwise using a precision syringe or micropipette.
-
Sealing and Agitation: Perform the dissolution in a septum-sealed vial. This closed-system approach prevents the escape of volatile organic compounds (VOCs) and protects the researcher from secondary inhalation exposure.
Workflow Visualization
Fig 1. Step-by-step operational workflow for handling fluorinated quinazolinone derivatives.
Spill Response and Disposal Plan
Improper disposal of fluorinated compounds can lead to dangerous reactions during municipal incineration and violates environmental regulations. Follow this strict disposal and spill response matrix.
Immediate Spill Response:
-
Containment: If a powder spill occurs outside the fume hood, immediately don an N95/P100 respirator to avoid inhaling H336-classified dust[1][6].
-
Wet Wipe Method: Do not dry-sweep, as this aerosolizes the powder. Lightly dampen a highly absorbent paper towel with a compatible solvent (e.g., isopropanol) and gently wipe the spill from the outside in.
-
Decontamination: Wash the affected surface with a mild laboratory detergent and water to remove any residual lipophilic film.
Waste Disposal Segregation:
-
Halogenated Liquid Waste: Any solvent containing dissolved 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one must be strictly segregated into the Halogenated Organic Waste carboy. The high fluorine content requires specialized high-temperature incineration.
-
Solid Hazardous Waste: All contaminated consumables—including the outer layer of nitrile gloves, weigh boats, and spill-cleanup towels—must be placed in a clearly labeled solid hazardous waste container. Ensure the label explicitly lists the CAS number (1803606-44-1) to alert waste management personnel.
References
-
2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one - NextSDS , NextSDS, 1
-
OSHA's PPE Laboratory Standards , Clarion Safety Systems, 2
-
A framework for personal protective equipment use in laboratories , National Institutes of Health (NIH), 3
-
Personal Protective Equipment Requirements for Laboratories , NC State University, 5
-
Working with Chemicals - Prudent Practices in the Laboratory , NCBI Bookshelf - NIH, 6
-
Personal Protective Equipment (PPE) - Research , University of Georgia (UGA), 4
Sources
- 1. nextsds.com [nextsds.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.uga.edu [research.uga.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
